Tubocurarine chloride
Description
A neuromuscular blocker and active ingredient in CURARE; plant based alkaloid of Menispermaceae.
See also: Tubocurarine (has active moiety) ... View More ...
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Tubocurarine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity. It exerts a sort of reversible competitive antagonistic effect at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors - in doing so, tubocurarine prevents depolarization of the affected nerves. This mechanism distinguishes tubocurarine and similars from other neuromuscular blocking agents and is the reason they are referred to as "non-depolarizing neuromuscular blockers". ... Tubocurarine combines with the nicotinic cholinergic receptor at the postjunctional membrane and thereby competitively blocks the transmitter action of acetylcholine. The influence of increasing concentrations of the competitive antagonist tubocurarine is to diminish progressively the amplitude of the postjunctional end-plate potential. The amplitude of this postjunctional potential may fall to below 70% of its initial value before it is insufficient to initiate the propagated muscle action potential ... Analysis of the antagonism of tubocurarine on single-channel events shows that it reduces the frequency of channel-opening events but does not affect the conductance or duration of opening for a single channel. |
|---|---|
CAS No. |
57-94-3 |
Molecular Formula |
C37H42Cl2N2O6 |
Molecular Weight |
681.6 g/mol |
IUPAC Name |
(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride |
InChI |
InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 |
InChI Key |
GXFZCDMWGMFGFL-KKXMJGKMSA-N |
SMILES |
C[NH+]1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.[Cl-].[Cl-] |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |
Appearance |
Solid powder |
melting_point |
Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ |
Other CAS No. |
57-94-3 6989-98-6 |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/ Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/ INSOL IN DIETHYL ETHER /CHLORIDE/ 3.23e-04 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Tubocurarine Chloride: A Technical and Historical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of tubocurarine (B1210278) chloride marks a pivotal moment in the history of pharmacology and medicine, transforming the landscape of anesthesia and surgery. This potent neuromuscular blocking agent, derived from the South American arrow poison known as curare, paved the way for modern surgical procedures by enabling controlled muscle relaxation. This in-depth guide provides a technical and historical account of the journey of tubocurarine chloride from a mysterious jungle toxin to a purified, life-saving pharmaceutical. It details the key experiments, the brilliant minds behind them, and the scientific rigor that unraveled its mechanism of action.
Historical Timeline: From Poisoned Darts to a Purified Drug
The story of tubocurarine is one of incremental discovery, spanning centuries of exploration, observation, and meticulous scientific investigation.
| Year(s) | Key Individual(s) | Contribution |
| 16th Century | European Explorers | First documented encounters with "curare," the arrow poison used by indigenous South American tribes.[1] |
| 1811-1814 | Sir Benjamin Brodie | Conducted early experiments demonstrating that curare-poisoned animals could be kept alive with artificial respiration, suggesting the poison did not directly stop the heart.[2] |
| 1844-1857 | Claude Bernard | Through a series of elegant experiments on frogs, Bernard pinpointed the site of curare's action to the neuromuscular junction, demonstrating that it blocked nerve impulses to the muscles without affecting the nerve's ability to conduct or the muscle's ability to contract.[3][4] |
| 1935 | Harold King | A chemist at the National Institute for Medical Research in London, King was the first to isolate a pure, crystalline form of the active alkaloid from a museum sample of curare, which he named d-tubocurarine.[5][6][7] |
| 1938 | Richard Gill | Led an expedition to the Amazon rainforest to collect a large quantity of authentic curare and document its preparation by indigenous people. This provided the raw material for further research and commercial production. |
| 1942 | Harold R. Griffith & G. Enid Johnson | Anesthesiologists in Montreal, Canada, who were the first to successfully use a standardized preparation of curare (Intocostrin) to produce muscle relaxation during surgery, revolutionizing the practice of anesthesia.[1] |
| 1943 | O. Wintersteiner & J.D. Dutcher | At the Squibb Institute for Medical Research, they isolated crystalline d-tubocurarine from Chondrodendron tomentosum, the plant species identified as a primary source of curare, confirming its botanical origin.[8] |
Key Experiments in the Discovery of Tubocurarine
The journey to understanding and purifying tubocurarine was marked by several groundbreaking experiments that laid the foundation for its clinical use.
Claude Bernard's Frog Experiments (c. 1844-1857)
Claude Bernard's meticulous experiments on frogs were instrumental in elucidating the physiological action of curare. His work is a classic example of early experimental pharmacology.
Experimental Protocol:
-
Animal Model: Frogs were used due to their resilience and the accessibility of their neuromuscular preparations.
-
Procedure:
-
A ligature was tied around the abdomen of a frog, excluding the sciatic nerve on one side. This procedure isolated the corresponding hindlimb from the systemic circulation while maintaining its nerve supply.
-
Curare was then injected into the frog's dorsal lymph sac.
-
The frog's voluntary movements were observed.
-
The sciatic nerves on both the ligated (unexposed to curare) and unligated (exposed to curare) sides were stimulated with an electrical current.
-
The muscles on both sides were also directly stimulated with an electrical current.
-
-
Observations:
-
Voluntary movement ceased in the parts of the body exposed to curare.
-
Stimulation of the sciatic nerve on the unligated side produced no muscle contraction.
-
Stimulation of the sciatic nerve on the ligated side resulted in a normal muscle contraction in the protected limb.
-
Direct electrical stimulation of the muscles on both sides caused them to contract.
-
Harold King's Isolation of d-Tubocurarine (1935)
Harold King's work represents a landmark in alkaloid chemistry, as he was the first to isolate the pure, crystalline active principle of curare.
Experimental Protocol:
-
Starting Material: A museum specimen of "tube curare" (curare stored in bamboo tubes).
-
Extraction: The crude curare was subjected to a series of extractions with different solvents to separate the various components.
-
Purification: The extracts were further purified using techniques such as precipitation and recrystallization. King's meticulous work involved the separation of the quaternary ammonium (B1175870) salts, which he suspected were the active components.
-
Crystallization: Through careful manipulation of solvent conditions and pH, King was able to induce the formation of crystals of the pure alkaloid.
-
Characterization: The crystalline compound was then subjected to chemical analysis to determine its elemental composition and molecular properties. He named the isolated compound d-tubocurarine.[6]
Wintersteiner and Dutcher's Isolation from Chondrodendron tomentosum (1943)
This work confirmed the botanical source of d-tubocurarine and provided a more reliable source for its production.
Experimental Protocol:
-
Starting Material: Bark of the vine Chondrodendron tomentosum, obtained from Richard Gill's expedition.
-
Extraction: The dried and ground bark was extracted with acidified water to solubilize the alkaloids.
-
Purification:
-
The aqueous extract was made alkaline to precipitate the tertiary alkaloids, which were then removed by filtration.
-
The remaining aqueous solution, containing the quaternary alkaloids (including d-tubocurarine), was then treated with Reinecke salt to precipitate the alkaloids as reineckates.
-
The reineckate (B100417) salts were decomposed, and the liberated alkaloids were further purified.
-
-
Crystallization: Crystalline d-tubocurarine was obtained through a series of recrystallizations from different solvent systems. The identity of the isolated compound was confirmed by comparison with the d-tubocurarine isolated by Harold King.[8]
Quantitative Data from Early Studies
Quantitative data from the very earliest discovery experiments are scarce in the modern sense. However, early bioassays were crucial for standardizing the potency of curare preparations.
The Rabbit "Head-Drop" Assay
This was a common in vivo bioassay used to determine the potency of curare preparations before the availability of more sophisticated analytical techniques.
Methodology:
-
A solution of the curare preparation was infused intravenously into a rabbit at a constant rate.
-
The endpoint was the point at which the rabbit's neck muscles relaxed to the extent that it could no longer hold its head up.
-
The amount of the preparation required to produce this "head-drop" was used as a measure of its potency.
| Parameter | Description |
| Animal Model | Rabbit |
| Route of Administration | Intravenous infusion |
| Endpoint | Inability to hold head erect |
| Measurement | Dose required to produce the endpoint |
This bioassay, while crude by modern standards, was essential for the development of standardized preparations of curare, such as Intocostrin, which could be used with a predictable clinical effect.
Mechanism of Action: Neuromuscular Blockade
Tubocurarine exerts its effects at the neuromuscular junction, the specialized synapse where a motor neuron communicates with a muscle fiber.
Signaling Pathway:
-
Normal Transmission: Under normal conditions, an action potential arriving at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (B1216132) (ACh). ACh diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane. This binding opens ion channels, leading to depolarization of the muscle membrane and subsequent muscle contraction.
-
Tubocurarine Action: Tubocurarine is a competitive antagonist of nAChRs. It binds to the same receptors as ACh but does not activate them. By occupying the receptors, tubocurarine prevents ACh from binding, thereby blocking the transmission of the nerve impulse to the muscle. This results in muscle relaxation and, at higher doses, paralysis.
Conclusion
The discovery of this compound is a compelling example of how a substance once feared as a poison was transformed into a valuable therapeutic agent through scientific inquiry. From the early physiological experiments of Claude Bernard to the chemical isolations by Harold King and others, the story of tubocurarine highlights the importance of interdisciplinary research. The development of this first neuromuscular blocking agent not only revolutionized surgery but also provided a powerful tool for studying the fundamental mechanisms of synaptic transmission, a legacy that continues to influence drug discovery and neuroscience today. While largely replaced by synthetic agents with more favorable side-effect profiles, the foundational role of this compound in pharmacology and medicine is undeniable.
References
- 1. Curare - A Curative Poison: A Scientometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. Leçons sur les effets des substances toxiques et médicamenteuses | Claude BERNARD | FIRST EDITION [rootenbergbooks.com]
- 4. academie-sciences.fr [academie-sciences.fr]
- 5. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 330. Curare alkaloids. Part I. Tubocurarine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Curare | Research Starters | EBSCO Research [ebsco.com]
- 8. CURARE ALKALOIDS FROM CHONDODENDRON TOMENTOSUM - PubMed [pubmed.ncbi.nlm.nih.gov]
Tubocurarine chloride as a prototypical neuromuscular blocker
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tubocurarine (B1210278) chloride, a naturally occurring benzylisoquinoline alkaloid, holds a significant place in pharmacology as the prototypical non-depolarizing neuromuscular blocking agent. Its introduction into clinical practice revolutionized anesthesiology by enabling controlled muscle relaxation during surgical procedures. This technical guide provides a comprehensive overview of tubocurarine chloride, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of this foundational neuromuscular blocker and the principles of neuromuscular transmission.
Introduction
Historically derived from curare, a potent arrow poison used by indigenous South American tribes, this compound was the first neuromuscular blocker to be used clinically.[1] Its ability to induce muscle relaxation by acting at the neuromuscular junction (NMJ) paved the way for the development of a wide range of synthetic neuromuscular blocking agents with improved safety and pharmacokinetic profiles.[2][3] Despite its now limited clinical use due to the availability of agents with fewer side effects, tubocurarine remains an invaluable tool in research for studying the physiology of neuromuscular transmission and as a reference compound in the development of new neuromuscular blockers.[1]
This guide will delve into the core scientific principles underlying the action of this compound, providing a detailed examination of its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) and the resulting physiological effects.
Mechanism of Action
This compound functions as a competitive antagonist of acetylcholine (ACh) at the nicotinic receptors located on the motor endplate of the neuromuscular junction.[4] In the normal process of neuromuscular transmission, the arrival of an action potential at the motor nerve terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, leading to the opening of these ligand-gated ion channels.[5][6] The influx of sodium ions through the open channels causes a depolarization of the muscle membrane, known as the end-plate potential (EPP). If the EPP reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates contraction.[6]
Tubocurarine, by binding to the same receptors as ACh, prevents the neurotransmitter from exerting its effect. This competitive inhibition reduces the number of available nAChRs for ACh binding, thereby decreasing the amplitude of the EPP. When a sufficient number of receptors are blocked by tubocurarine, the EPP fails to reach the threshold required to generate a muscle action potential, resulting in muscle paralysis.[7]
Signaling Pathway
The signaling cascade at the neuromuscular junction and the inhibitory action of this compound are depicted in the following diagram.
Quantitative Data
The following tables summarize key quantitative parameters for this compound, providing a basis for comparison and experimental design.
Table 1: Receptor Binding Affinity
| Parameter | Receptor/Tissue | Species | Value | Reference(s) |
| Ki | Nicotinic Acetylcholine Receptor | Torpedo electric organ | 10 µM (at 37°C) | [8][9] |
| 100 µM (at 22°C) | [8][9] | |||
| Kd1 | Nicotinic Acetylcholine Receptor | Torpedo postsynaptic membranes | 33 ± 6 nM | [7] |
| Kd2 | Nicotinic Acetylcholine Receptor | Torpedo postsynaptic membranes | 7.7 ± 4.6 µM | [7] |
| Kd (high affinity) | Nicotinic Acetylcholine Receptor | Torpedo | 35 nM | [10] |
| Kd (low affinity) | Nicotinic Acetylcholine Receptor | Torpedo | 1.2 µM | [10] |
| Dissociation Constant | Nicotinic Acetylcholine Receptor | Frog neuromuscular junction | 0.34 µM | [9][11] |
Table 2: Pharmacodynamic Properties
| Parameter | Effect | Species | Value | Reference(s) |
| ED95 | 95% depression of twitch height | Human | 0.51 mg/kg | [5] |
| Onset of Action | Human | ~5 minutes | [4] | |
| Duration of Action | Human | 60 - 120 minutes | [4] |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Reference(s) |
| Bioavailability (IV) | 100% | [4] |
| Protein Binding | 50% | [4] |
| Elimination Half-life | 1 - 2 hours | [4] |
Table 4: Toxicological Data
| Parameter | Species | Value | Reference(s) |
| LD50 (IV) | Mouse | 0.13 mg/kg | [4] |
| Rabbit | 0.146 mg/kg | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of tubocurarine for the nicotinic acetylcholine receptor using [³H]d-tubocurarine.
Materials:
-
Torpedo electric organ membranes (or other nAChR-rich preparation)
-
[³H]d-tubocurarine (radioligand)
-
Unlabeled d-tubocurarine chloride (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 50 mM NaCl, 1 mM MgCl₂, and 1 mM CaCl₂)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize Torpedo electric organ tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a series of microcentrifuge tubes, add a constant concentration of [³H]d-tubocurarine (e.g., 1-5 nM).
-
Competition Curve: To separate sets of tubes, add increasing concentrations of unlabeled d-tubocurarine chloride (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Total and Non-specific Binding: For total binding, add only the radioligand and membrane preparation. For non-specific binding, add a high concentration of unlabeled d-tubocurarine (e.g., 100 µM) in addition to the radioligand and membranes.
-
Incubation: Add the membrane preparation to all tubes to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Electrophysiological Recording of Neuromuscular Junction Blockade
This protocol outlines the procedure for recording end-plate potentials (EPPs) from an isolated nerve-muscle preparation to assess the effect of tubocurarine on neuromuscular transmission.
Materials:
-
Frog sciatic nerve-gastrocnemius muscle preparation (or similar)
-
Ringer's solution (e.g., in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 2.15 Na₂HPO₄, 0.85 NaH₂PO₄, pH 7.2)
-
This compound stock solution
-
Dissection tools
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Micromanipulators
-
Amplifier
-
Oscilloscope and data acquisition system
Procedure:
-
Preparation Dissection: Dissect the sciatic nerve and gastrocnemius muscle from a frog and mount it in a recording chamber.
-
Perfusion: Continuously perfuse the preparation with oxygenated Ringer's solution at a constant flow rate.
-
Electrode Placement: Place a stimulating electrode on the sciatic nerve and a recording microelectrode into a muscle fiber near the end-plate region.
-
Baseline Recording: Stimulate the nerve with single supramaximal pulses and record the resulting EPPs.
-
Drug Application: Introduce this compound into the perfusion solution at the desired concentration.
-
Data Acquisition: Continue to stimulate the nerve and record the EPPs in the presence of tubocurarine. Observe the decrease in EPP amplitude.
-
Washout: Perfuse the preparation with drug-free Ringer's solution to observe the reversal of the neuromuscular block.
-
Data Analysis: Measure the amplitude of the EPPs before, during, and after the application of tubocurarine. Plot the percentage of EPP inhibition against the drug concentration to determine the IC₅₀.
In Vivo Measurement of Neuromuscular Blockade (Train-of-Four Stimulation)
This protocol describes the use of Train-of-Four (TOF) stimulation to monitor the degree of neuromuscular blockade in an anesthetized animal model.
Materials:
-
Anesthetized animal (e.g., rabbit, rat)
-
Peripheral nerve stimulator
-
Needle or surface electrodes
-
Force transducer or accelerometer to measure muscle twitch response
-
Data acquisition system
-
This compound solution for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the animal and ensure adequate ventilation.
-
Electrode Placement: Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve). Place a force transducer or accelerometer on the corresponding muscle (e.g., the adductor pollicis).
-
Baseline Measurement: Deliver a supramaximal TOF stimulus (four electrical pulses at 2 Hz) and record the four corresponding twitch responses (T1, T2, T3, T4). The TOF ratio is calculated as T4/T1. In the absence of a neuromuscular blocker, this ratio should be close to 1.0.[12][13][14]
-
Drug Administration: Administer this compound intravenously.
-
Monitoring: At regular intervals, apply the TOF stimulus and record the twitch responses. The number of observable twitches will decrease as the neuromuscular block deepens.[12][13][14]
-
Data Analysis: Quantify the degree of neuromuscular blockade by counting the number of twitches in the TOF response and calculating the TOF ratio during onset and recovery. A reduction in the number of twitches and a decrease in the TOF ratio indicate the presence of a non-depolarizing block.[12][13][14]
Experimental and Drug Development Workflow
The evaluation of a prototypical neuromuscular blocker like this compound, and the discovery of new agents, follows a structured workflow. This process begins with in vitro characterization and progresses to in vivo efficacy and safety studies.
Conclusion
This compound, as the first clinically used neuromuscular blocker, has played a pivotal role in both medicine and pharmacology. While its clinical application has been largely superseded by newer agents with more favorable safety profiles, it remains an indispensable research tool. The detailed understanding of its mechanism of action, quantified through the experimental protocols outlined in this guide, continues to inform the development of novel neuromuscular blocking drugs and our fundamental knowledge of synaptic transmission. This technical guide serves as a valuable resource for scientists and researchers, providing the necessary information to effectively utilize this compound in their studies and to advance the field of neuromuscular pharmacology.
References
- 1. jocpr.com [jocpr.com]
- 2. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onemol.org.uk [onemol.org.uk]
- 10. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ppno.ca [ppno.ca]
- 13. aacn.org [aacn.org]
- 14. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tubocurarine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubocurarine (B1210278) chloride, a non-depolarizing neuromuscular blocking agent, has historically been a cornerstone in clinical anesthesia for inducing skeletal muscle relaxation.[1][2] Derived from the curare plant Chondrodendron tomentosum, it acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.[3][4][5] This comprehensive guide delves into the intricate pharmacokinetic and pharmacodynamic properties of tubocurarine chloride, providing detailed data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Although its clinical use has largely been superseded by agents with more favorable safety profiles, the study of tubocurarine remains fundamental to the understanding of neuromuscular pharmacology.[1][6]
Pharmacodynamics
The primary pharmacodynamic effect of tubocurarine is the blockade of neuromuscular transmission.[3] By competitively binding to nAChRs, it prevents acetylcholine from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction.[2][4] This action results in flaccid paralysis of skeletal muscles, a therapeutic effect utilized during surgical procedures to facilitate endotracheal intubation and optimize operating conditions.[2][4]
Dose-Response Relationship
The dose-response relationship of tubocurarine has been extensively studied to determine the effective doses for achieving desired levels of neuromuscular blockade. The ED50 (the dose required to produce 50% suppression of the twitch response) and ED95 (the dose for 95% suppression) are key parameters. These values can be influenced by several factors, including the frequency of nerve stimulation and the patient's age.[7][8]
Table 1: Dose-Response Data for this compound
| Patient Population | Anesthesia | Stimulus Frequency (Hz) | ED50 (mg/kg) | ED95 (µg/kg) | Reference(s) |
| Adults | Nitrous oxide-oxygen-morphine-thiopental | 0.1 | 0.25 | 520 | [7] |
| Adults | Nitrous oxide-oxygen-morphine-thiopental | 1.0 | 0.07 | 150 | [7] |
| Adults | Not specified | Not specified | - | 449 (single dose) | [9] |
| Adults | Not specified | Not specified | - | 529 (cumulative dose) | [9] |
| Infants (1-6 months) | Not specified | Not specified | - | 414 | [8] |
| Children (1-10 years) | Not specified | Not specified | - | 499 | [8] |
| Adolescents | Not specified | Not specified | - | 445 | [8] |
Onset and Duration of Action
The onset of action for tubocurarine is relatively slow, typically occurring within 3 to 5 minutes after intravenous administration.[1][2] Its duration of action is long, lasting from 60 to 120 minutes.[1]
Factors Influencing Pharmacodynamic Response
Several physiological and pathological states can alter the pharmacodynamic response to tubocurarine:
-
Age: Neonates and infants exhibit increased sensitivity to tubocurarine, as indicated by a lower plasma concentration required for 50% twitch depression (Cpss50).[10] However, due to a larger volume of distribution, the required dose may not differ significantly from adults.[10] Elderly patients, on the other hand, show a prolonged duration of action, primarily due to altered pharmacokinetics rather than a change in sensitivity.[11]
-
Renal Failure: Patients with renal failure exhibit a prolonged neuromuscular blockade due to decreased elimination of the drug.[12] The dose-response curve is slightly steeper in these patients.[13]
-
Acid-Base and Electrolyte Imbalance: Respiratory acidosis and hypokalemia can enhance the blocking effect of tubocurarine, while respiratory alkalosis can diminish it.[6][14]
-
Myasthenia Gravis: Patients with myasthenia gravis are highly sensitive to non-depolarizing neuromuscular blocking agents, and the dose of tubocurarine should be significantly reduced.[6][14]
Pharmacokinetics
The disposition of tubocurarine in the body is described by a multi-compartment model, typically a two or three-compartment model.[15][16]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Due to its quaternary ammonium (B1175870) structure and poor lipid solubility, tubocurarine is not absorbed orally and must be administered intravenously.[6]
-
Distribution: After intravenous administration, tubocurarine is distributed into the vascular and extravascular compartments.[6] Its volume of distribution is influenced by age, with neonates having a significantly larger steady-state volume of distribution (Vdss) compared to children and adults.[10] Protein binding is approximately 40-50%.[17]
-
Metabolism: Tubocurarine is not significantly metabolized in the body.[18]
-
Excretion: The primary route of elimination is renal excretion via glomerular filtration.[6][18] A smaller portion is eliminated through biliary excretion.[18] In patients with normal renal function, about 38-45% of the administered dose is excreted unchanged in the urine within 24-25 hours.[12][19]
Table 2: Pharmacokinetic Parameters of this compound in Different Human Populations
| Parameter | Adults | Neonates (0-2 months) | Infants (2-12 months) | Children (1-12 years) | Elderly (>70 years) | Patients with Renal Failure | Reference(s) | | --- | --- | --- | --- | --- | --- | --- | | Half-life (t½β) | 89 ± 18 min | 174 ± 60 min | 100 ± 32 min | 90 ± 23 min | Prolonged | Prolonged (231 min) |[10][11][12][15] | | Volume of Distribution (Vdss) | 0.30 ± 0.10 L/kg | 0.74 ± 0.33 L/kg | 0.52 ± 0.22 L/kg | 0.41 ± 0.12 L/kg | Decreased | No significant change |[10][11] | | Plasma Clearance | Did not differ with age | Decreased | Decreased | Did not differ with age | Decreased | Decreased |[10][11][16] | | Cpss50 (µg/mL) | 0.53 ± 0.14 | 0.18 ± 0.09 | 0.27 ± 0.06 | 0.42 ± 0.14 | No significant change | No significant change |[10][11][12] |
Signaling Pathway and Experimental Workflow
Mechanism of Action at the Neuromuscular Junction
The following diagram illustrates the competitive antagonism of tubocurarine at the nicotinic acetylcholine receptor.
Caption: Competitive antagonism of tubocurarine at the neuromuscular junction.
Experimental Workflow for Assessing Neuromuscular Blockade
The following diagram outlines a typical experimental workflow for studying the pharmacodynamics of tubocurarine in a clinical research setting.
Caption: Experimental workflow for assessing tubocurarine-induced neuromuscular blockade.
Detailed Experimental Protocols
Determination of Dose-Response Curve
Objective: To determine the potency of tubocurarine by establishing its dose-response relationship.
Methodology (based on studies by Ali et al. and Gibson et al.): [7][9]
-
Patient Selection: Adult patients classified as ASA physical status I or II, scheduled for elective surgery, are recruited after obtaining informed consent.
-
Anesthesia: Anesthesia is induced with a standardized regimen, for example, thiopental, and maintained with nitrous oxide in oxygen and supplemented with an opioid like morphine.[7]
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist using supramaximal square-wave impulses of 0.2 msec duration. The evoked adduction of the thumb is measured and recorded using a force-displacement transducer. A stable baseline twitch response is established before drug administration.
-
Drug Administration:
-
Cumulative Dose Method: Incremental doses of tubocurarine (e.g., 0.05 mg/kg) are administered intravenously at intervals that allow for the peak effect of the previous dose to be observed. This is continued until a 95-100% depression of the twitch height is achieved.
-
Single Dose Method: Different groups of patients receive a single bolus dose of tubocurarine at varying concentrations. The maximum depression of the twitch height is recorded for each dose.
-
-
Data Analysis: The percentage of twitch depression is plotted against the logarithm of the cumulative or single dose of tubocurarine. A log-probit transformation is often used to linearize the dose-response curve, from which the ED50 and ED95 values are calculated.
Pharmacokinetic Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion of tubocurarine.
Methodology (based on studies by Meijer et al. and Fisher et al.): [10][18]
-
Patient Selection: Patients from different age groups (neonates, infants, children, adults) or with specific conditions (e.g., renal failure) are studied.
-
Drug Administration: A single intravenous bolus dose of radiolabeled (e.g., ³H-d-tubocurarine) or unlabeled tubocurarine is administered.
-
Sample Collection:
-
Blood Samples: Venous blood samples are collected at frequent, predetermined intervals for up to 48 hours post-injection.
-
Urine and Bile Samples: Urine and bile (if applicable, e.g., in cholecystectomy patients) are collected over specified time periods.
-
-
Sample Analysis: Plasma, urine, and bile concentrations of tubocurarine and any potential metabolites are determined using a specific and sensitive assay, such as radioimmunoassay, high-performance liquid chromatography (HPLC), or a fluorescent technique.[13][18]
-
Pharmacokinetic Modeling: The plasma concentration-time data are fitted to a multi-compartment pharmacokinetic model (e.g., two- or three-compartment) using non-linear regression analysis. This allows for the calculation of key pharmacokinetic parameters, including elimination half-life, volume of distribution, and clearance.
Adverse Effects
The primary adverse effects of tubocurarine are related to histamine (B1213489) release and ganglionic blockade.[1][6]
-
Histamine Release: Rapid intravenous injection can cause a significant release of histamine, leading to hypotension, bronchospasm, flushing, and increased salivary and bronchial secretions.[2][4][6] This makes its use in asthmatic patients particularly risky.[6]
-
Ganglionic Blockade: At higher doses, tubocurarine can block autonomic ganglia, which can contribute to hypotension and tachycardia.[6]
-
Prolonged Paralysis: In patients with renal impairment or certain electrolyte disturbances, the neuromuscular blocking effects can be prolonged, leading to respiratory depression.[2][12]
Conclusion
This compound, while largely of historical significance in modern clinical practice, remains a crucial reference compound for the study of neuromuscular pharmacology. Its well-characterized pharmacokinetics and pharmacodynamics provide a valuable framework for understanding the principles of neuromuscular blockade. The data and methodologies presented in this guide offer a comprehensive resource for researchers and scientists in the field of drug development, underscoring the importance of factors such as age and renal function in determining the response to neuromuscular blocking agents. The continued study of tubocurarine and its interactions provides fundamental insights that can be applied to the development of newer, safer muscle relaxants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. This compound Anhydrous | C37H42Cl2N2O6 | CID 16051918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 5. A Molecule Story: d-Tubocurarine - ChemistryViews [chemistryviews.org]
- 6. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose response of alcuronium and d-tubocurarine in infants, children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response curves for pancuronium and tubocurarine: comparison of single and cumulative dose techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of d-tubocurarine and metocurine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of d-tubocurarine in man with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response of tubocurarine in patients with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tubocurarine Disease Interactions - Drugs.com [drugs.com]
- 15. Studies of d-tubocurarine pharmacokinetics in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distribution, elimination, and action of d-tubocurarine in neonates, infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tubocurarine (Cl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 18. Comparative pharmacokinetics of d-tubocurarine and metocurine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of d-tubocurarine in man: effect of an osmotic diuretic on urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elucidation of d-Tubocurarine's Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Tubocurarine, a mono-quaternary benzylisoquinoline alkaloid extracted from the South American vine Chondrodendron tomentosum, has played a pivotal role in the history of pharmacology and medicine.[1] Originally a component of arrow poisons, its potent muscle-relaxant properties revolutionized surgical anesthesia in the mid-20th century. The journey to fully elucidate its complex molecular structure was a multi-decade endeavor, marked by an initial misidentification and a subsequent correction that hinged on advancements in analytical chemistry. This technical guide provides an in-depth exploration of the key experiments and logical steps that led to the definitive structural determination of d-tubocurarine, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Early Investigations and the Proposal of an Incorrect Structure
The initial groundbreaking work on the structure of d-tubocurarine was conducted by Harold King in 1935. Through meticulous chemical degradation and analysis, King proposed a bis-quaternary ammonium (B1175870) structure. This hypothesis, while later proven incorrect, laid the essential groundwork for future investigations.
Elemental Analysis and Molecular Formula
Early elemental analysis of d-tubocurarine chloride established its empirical formula. This data was crucial in determining the relative proportions of carbon, hydrogen, nitrogen, oxygen, and chlorine in the molecule, providing the foundational information for proposing a molecular structure.
| Parameter | Reported Value |
| Molecular Formula | C₃₇H₄₂Cl₂N₂O₆ |
| Molar Mass | 681.65 g/mol |
Table 1: Physicochemical Properties of d-Tubocurarine Chloride.
Degradation Studies: Hofmann Exhaustive Methylation and Degradation
A key set of experiments in the initial structural elucidation involved Hofmann exhaustive methylation followed by degradation. This classical method for determining the structure of amines involves reacting the amine with excess methyl iodide to form a quaternary ammonium iodide, which is then treated with a strong base (like silver oxide) to induce elimination, typically yielding an alkene and a tertiary amine.
Experimental Protocol: Hofmann Exhaustive Methylation of O,O'-Dimethyl-d-tubocurarine
-
O-Methylation: d-Tubocurarine was first treated with a methylating agent, such as diazomethane, to convert the free phenolic hydroxyl groups to methyl ethers. This step was necessary to prevent side reactions during the subsequent Hofmann degradation.
-
Exhaustive Methylation: The resulting O,O'-dimethyl-d-tubocurarine was then subjected to exhaustive methylation using excess methyl iodide. This converted the tertiary amine functionality into a quaternary ammonium iodide.
-
Hofmann Degradation: The quaternary ammonium salt was treated with a base, such as silver oxide, and heated. This induced an elimination reaction, breaking one of the carbon-nitrogen bonds of the heterocyclic ring system.
-
Analysis of Degradation Products: The resulting degradation products were isolated and their structures were determined. This provided critical clues about the carbon skeleton and the position of the nitrogen atoms within the molecule.
The interpretation of the degradation products from these early experiments led King to propose a symmetrical, bis-quaternary ammonium structure for d-tubocurarine.
The Structural Revision: Advent of Spectroscopic Techniques
For over three decades, the bis-quaternary structure of d-tubocurarine was the accepted model. However, inconsistencies in its chemical behavior and the advent of more powerful analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, led to a re-evaluation of its structure. In 1970, Everett, Lowe, and Wilkinson published a seminal paper that revised the structure of d-tubocurarine to that of a mono-quaternary, mono-tertiary amine.[2]
The Role of NMR Spectroscopy
NMR spectroscopy provided a non-destructive method to probe the molecular structure of d-tubocurarine in unprecedented detail. Proton (¹H) and Carbon-13 (¹³C) NMR spectra offered a wealth of information about the chemical environment of each atom in the molecule.
Key NMR Observations Leading to Structural Revision:
-
Number of N-Methyl Groups: Careful integration of the ¹H NMR signals in the N-methyl region revealed the presence of signals corresponding to both a quaternary N,N-dimethyl group and a tertiary N-methyl group, rather than two equivalent quaternary N-methyl groups as the previous structure suggested.
-
Chemical Shifts: The chemical shifts of the protons and carbons adjacent to the nitrogen atoms were inconsistent with a bis-quaternary structure. The signals associated with one of the nitrogen-containing rings were more characteristic of a tertiary amine environment.
Experimental Protocol: NMR Analysis of d-Tubocurarine
-
Sample Preparation: A solution of d-tubocurarine chloride was prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum was acquired. The chemical shifts, integration, and coupling patterns of the signals were analyzed to determine the number and connectivity of the protons in the molecule.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum was acquired to determine the number and types of carbon atoms present. The chemical shifts provided information about the functional groups and the hybridization of the carbon atoms.
-
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), were likely employed to establish the connectivity between protons and carbons, further confirming the revised structure.
Mass Spectrometry Evidence
Mass spectrometry provided crucial information about the molecular weight and fragmentation pattern of d-tubocurarine, which was instrumental in confirming the revised mono-quaternary structure.
Key Mass Spectrometry Findings:
-
Molecular Ion Peak: High-resolution mass spectrometry would have provided an accurate mass of the molecular ion, which could be used to confirm the molecular formula.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer (fragmentation pattern) provided evidence for the location of the quaternary and tertiary nitrogen atoms. The fragmentation pathways for a mono-quaternary, mono-tertiary amine would be distinctly different from those of a bis-quaternary compound. For instance, fragmentation adjacent to the tertiary amine would lead to characteristic radical cations.
Experimental Protocol: Mass Spectrometry of d-Tubocurarine
-
Ionization: A solution of d-tubocurarine was introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or fast atom bombardment (FAB).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was measured by the mass analyzer.
-
Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion could be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions were then analyzed to elucidate the fragmentation pathways and confirm the connectivity of the molecule.
Logical Workflow of Structural Elucidation
The structural elucidation of d-tubocurarine followed a logical progression, with each experimental result building upon the last. The following diagram illustrates the key steps and the evolution of the proposed structure.
Caption: Logical workflow for the structural elucidation of d-tubocurarine.
Experimental Workflow: Hofmann Degradation
The Hofmann degradation was a cornerstone of the early structural studies. The following diagram details the experimental workflow for this multi-step chemical degradation process.
Caption: Experimental workflow for the Hofmann degradation of d-tubocurarine.
Signaling Pathway at the Neuromuscular Junction
d-Tubocurarine exerts its pharmacological effects by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. Understanding this signaling pathway is crucial for drug development professionals.
Caption: Signaling pathway at the neuromuscular junction and the action of d-tubocurarine.
Conclusion
The structural elucidation of d-tubocurarine is a classic example of the evolution of chemical analysis. The journey from the initial, incorrect bis-quaternary structure to the definitive mono-quaternary assignment highlights the importance of rigorous experimental evidence and the transformative power of new analytical technologies. For researchers in the pharmaceutical sciences, this story underscores the necessity of continually re-evaluating established knowledge in the light of new data and serves as a testament to the intricate process of natural product structure determination. The detailed understanding of its structure and mechanism of action continues to inform the design of new neuromuscular blocking agents with improved safety and efficacy profiles.
References
The Prototypical Antagonist: Tubocurarine's Pivotal Role in Unraveling Neuromuscular Transmission
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, the indigenous people of South America utilized a potent arrow poison known as curare to paralyze their prey.[1][2] The active alkaloid, tubocurarine (B1210278), derived from the vine Chondrodendron tomentosum, has since transitioned from a deadly toxin to an indispensable pharmacological tool.[2][3] Its introduction into clinical practice in 1942 by Griffith and Johnson revolutionized anesthesia by providing reliable skeletal muscle relaxation.[3] Beyond its clinical applications, tubocurarine's true legacy lies in its instrumental role in elucidating the fundamental mechanisms of chemical neurotransmission at the neuromuscular junction (NMJ). This technical guide explores the core contributions of tubocurarine, detailing its mechanism of action, the key experiments it enabled, and the quantitative data that laid the groundwork for our modern understanding of synaptic function and nicotinic acetylcholine (B1216132) receptors (nAChRs).
Mechanism of Action: From Competitive Blockade to Channel Dynamics
The primary action of tubocurarine is as a non-depolarizing, competitive antagonist of acetylcholine (ACh) at the postsynaptic nicotinic receptors of the skeletal muscle end-plate.[4] By binding to the same sites as ACh on the receptor, it prevents the channel from opening, thereby inhibiting the influx of sodium ions that would normally lead to depolarization and muscle contraction.[2][4] This competitive nature means its effect can be overcome by increasing the concentration of ACh, for instance, by administering an acetylcholinesterase inhibitor.[4]
However, extensive research has revealed a more complex interaction than simple competitive antagonism. Key findings include:
-
Postjunctional Effects : Tubocurarine reduces the amplitude of neurally evoked end-plate currents (EPCs) in a concentration-dependent manner. It also shortens the time constant of EPC decay, an effect independent of membrane potential.[5]
-
Prejunctional Effects : During repetitive nerve stimulation, tubocurarine increases the rundown of EPC amplitudes.[5][6][7] This suggests a prejunctional mechanism, likely involving the blockade of presynaptic nAChRs that normally facilitate acetylcholine mobilization and release.[7]
-
Open Channel Blockade : At higher concentrations and certain membrane potentials, tubocurarine can physically block the nAChR ion channel after it has been opened by acetylcholine.[8][9][10] This action is voltage-dependent, becoming more pronounced with membrane hyperpolarization.[8][9][11]
-
Partial Agonism : Some studies using the patch-clamp technique have shown that tubocurarine itself can activate single nAChR channels, albeit with a much lower conductance and different gating properties compared to acetylcholine. This suggests a weak partial agonist activity.[12]
Key Experiments and Methodologies
The precise mechanisms of tubocurarine were elucidated through groundbreaking electrophysiological and biochemical techniques.
Voltage-Clamp Experiments
The two-electrode voltage-clamp (TEVC) technique, particularly on preparations like the frog neuromuscular junction, was critical for quantifying the effects of tubocurarine on the postsynaptic membrane.
Experimental Protocol:
-
Preparation : A neuromuscular preparation, such as the frog sartorius or rat diaphragm muscle, is dissected and mounted in a chamber perfused with Ringer's solution.[13]
-
Impaling the End-Plate : Two microelectrodes are inserted into a single muscle fiber at the end-plate region. One electrode measures the membrane potential (Vm), while the other injects current (I).
-
Clamping the Membrane : A feedback amplifier compares the measured Vm to a command potential set by the experimenter (e.g., -90 mV). The amplifier rapidly injects an equal and opposite current to any current flowing across the membrane, thus "clamping" the voltage at the desired level.
-
Nerve Stimulation : The motor nerve is stimulated to evoke the release of acetylcholine. The current injected by the clamp to keep the voltage constant is a direct measure of the end-plate current (EPC).
-
Drug Application : Tubocurarine is added to the perfusing solution at known concentrations. EPCs are recorded before and after drug application to measure the change in amplitude and decay kinetics.[5]
This methodology allowed researchers to isolate the postsynaptic response from the complexities of action potential generation and demonstrate that tubocurarine reduces the EPC amplitude by blocking ACh receptors.[5]
Patch-Clamp Experiments
The development of the patch-clamp technique enabled the study of individual nAChR channels, providing unprecedented insight into the molecular interactions between tubocurarine and the receptor.
Experimental Protocol:
-
Cell Preparation : Myotubes or cell lines expressing nAChRs (e.g., BC3H-1 cells) are cultured.[12][14]
-
Pipette Fabrication : A glass micropipette with a fire-polished tip of ~1 µm diameter is filled with a suitable electrolyte solution.
-
Seal Formation : The pipette tip is pressed against the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).
-
Configuration : For studying antagonist effects, the "outside-out" patch configuration is often used. The pipette is pulled away from the cell after forming a whole-cell configuration, causing a small patch of membrane to reseal with its extracellular face pointing outwards.
-
Rapid Perfusion : The patch is moved into the stream of a rapid perfusion system that can switch between solutions (e.g., control, ACh, ACh + tubocurarine) in milliseconds.[14]
-
Data Acquisition : A patch-clamp amplifier records the minuscule currents (picoamperes) flowing through the single channel(s) in the patch, revealing channel opening, closing, and blockade events.[12]
This approach was used to directly measure the association and dissociation rates of tubocurarine and to observe its open-channel blocking and partial agonist effects.[12][14]
Radioligand Binding Assays
Biochemical binding assays were essential for determining the affinity of tubocurarine for the nAChR and identifying its binding sites.
Experimental Protocol:
-
Membrane Preparation : Tissues rich in nAChRs, such as the electric organ of the Torpedo ray, are homogenized to prepare membrane vesicles.[15][16]
-
Radioligand : A high-affinity radiolabeled ligand, typically α-bungarotoxin ([¹²⁵I]α-BgTx) or [³H]tubocurarine, is used.
-
Competition Assay : The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled tubocurarine.
-
Separation : The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter that traps the membranes.
-
Quantification : The radioactivity retained on the filter is measured using a scintillation counter or gamma counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (tubocurarine). This allows for the calculation of the IC₅₀ (the concentration of tubocurarine that inhibits 50% of specific radioligand binding) and the dissociation constant (Kd).
These experiments confirmed that tubocurarine binds with high affinity to the nAChR at sites located at the interfaces between the α-γ and α-δ subunits.[15]
Quantitative Data Summary
The following tables summarize key quantitative data derived from experiments using tubocurarine.
Table 1: Binding Affinities and Dissociation Constants (Kd) of Tubocurarine
| Preparation/Receptor Type | Method | Ligand Binding Site | Dissociation Constant (Kd) / IC₅₀ | Reference |
| Torpedo AcChoR | Photoaffinity Labeling | High-affinity | 35 nM | [15] |
| Torpedo AcChoR | Photoaffinity Labeling | Low-affinity | 1.2 µM | [15] |
| Frog Muscle End-plate | Voltage-Clamp | Competitive (Shut Channel) | 0.34 µM | [8][9] |
| Frog Muscle End-plate | Voltage-Clamp | Open Channel (-70 mV) | ~0.12 µM | [8][9] |
| Frog Muscle End-plate | Voltage-Clamp | Open Channel (-120 mV) | ~0.02 µM | [9][10] |
| Mouse Muscle nAChR (BC3H-1) | Patch-Clamp | High-affinity | 41 ± 2 nM (IC₅₀) | [14] |
| Rat Neuronal (α3β2) nAChR | Voltage-Clamp (Oocytes) | Competitive | 390 nM (Kb) | [17] |
| Rat Neuronal (α2β2) nAChR | Voltage-Clamp (Oocytes) | Competitive | 3.6 µM (Kb) | [17] |
Table 2: Kinetic Parameters of Tubocurarine Interaction with Mouse Muscle nAChR
| Parameter | Value (mean ± SD) | Unit | Reference |
| Association Rate (k_on) | 1.2 ± 0.2 x 10⁸ | M⁻¹s⁻¹ | [14] |
| Dissociation Rate (k_off) | 5.9 ± 1.3 | s⁻¹ | [14] |
Visualizations of Pathways and Protocols
Caption: The signaling pathway at the neuromuscular junction.
Caption: Tubocurarine's dual mechanism of action on the nAChR.
Caption: Workflow for a two-electrode voltage-clamp experiment.
Conclusion
Tubocurarine, the poison that once fascinated and terrified early European explorers, became the master key for unlocking the secrets of the synapse.[18][19] Its reliable and specific antagonism of the nicotinic acetylcholine receptor provided a way to pharmacologically dissect the process of neuromuscular transmission. Experiments using tubocurarine were fundamental in proving the chemical nature of synaptic transmission, characterizing the function of the nAChR, and defining the principles of competitive antagonism. The quantitative data it helped generate laid a precise, mathematical foundation for pharmacology and physiology. While largely replaced in the clinic by synthetic agents with fewer side effects, tubocurarine's legacy as a prototypical neuromuscular blocker and an invaluable research tool is indelible. It remains a prime example of how nature's toxins can be transformed into powerful instruments for scientific discovery.[18]
References
- 1. Tubocurarine - Humanitas.net [humanitas.net]
- 2. A Molecule Story: d-Tubocurarine - ChemistryViews [chemistryviews.org]
- 3. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 4. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 5. Pre-and post-junctional effects of tubocurarine and other nicotinic antagonists during repetitive stimulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of tubocurarine on end-plate current rundown and quantal content during rapid nerve stimulation in the snake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onemol.org.uk [onemol.org.uk]
- 11. [Mechanism of action of tubocurarine on nicotinic cholinoreceptors of neurons of the sympathetic ganglia of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A patch-clamp study of the partial agonist actions of tubocurarine on rat myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unusual pharmacology of (+)-tubocurarine with rat neuronal nicotinic acetylcholine receptors containing beta 4 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
From Poisoned Arrows to Precision Medicine: An In-depth Technical Guide to the Early Experiments with Curare and Tubocurarine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal early experiments that transformed curare from a mysterious South American arrow poison into a cornerstone of modern pharmacology and anesthesiology. Delving into the foundational research on curare and its active alkaloid, tubocurarine (B1210278), this document details the experimental methodologies, presents the available quantitative data, and visually maps the key physiological and procedural concepts that paved the way for the development of neuromuscular blocking agents.
Early Investigations into the Mechanism of Action of Curare
The initial scientific inquiries into curare in the 19th century were focused on understanding its profound physiological effects. The experiments conducted by Sir Benjamin Collins Brody, Charles Waterton, and Claude Bernard were pivotal in elucidating the nature of curare-induced paralysis.
Sir Benjamin Collins Brody (c. 1811-1812): The Reversibility of Curare's Effects
Sir Benjamin Collins Brody was among the first to systematically investigate the physiological effects of "woorara" (an early name for curare). His experiments demonstrated that the paralysis induced by curare was not inherently fatal if respiratory function could be maintained.
Experimental Protocol: Artificial Respiration in Curarized Animals
-
Animal Models: Various animals, including guinea pigs, were used in Brody's experiments.
-
Curare Preparation: A small quantity of woorara powder was mixed with water to form a thin paste.
-
Administration: The curare paste was applied to a small wound made on the side of the animal.
-
Observation: Brody observed the progressive paralysis of the animal, noting the cessation of voluntary movement and respiration.
-
Intervention: Once respiratory movements ceased, a tube was inserted into the animal's trachea, and artificial respiration was commenced using a bellows. The lungs were inflated approximately forty times per minute.
-
Results: Brody observed that the heart continued to beat despite the cessation of spontaneous breathing. By maintaining artificial respiration, he was able to keep the animals alive for a period. However, in his early experiments, the animals did not ultimately recover, leading him to conclude that the poison's effects outlasted the viability of the brain without natural circulation.
Charles Waterton (1825): Demonstrating Full Recovery with Sustained Respiration
Charles Waterton, an English naturalist who had traveled extensively in South America, conducted a landmark experiment that built upon Brody's work and demonstrated the potential for complete recovery from curare poisoning.
Experimental Protocol: The Curarized Donkey
-
Animal Model: A female donkey, later named Wouralia.
-
Curare Preparation: Waterton used a potent preparation of "wourali" poison he had brought back from South America. The exact dosage administered to the donkey is not well-documented in available records.
-
Administration: The curare was likely administered via a wound.
-
Observation: The donkey exhibited the characteristic signs of curare poisoning, including paralysis and cessation of breathing.
-
Intervention: A tracheostomy was performed, and artificial respiration was maintained for approximately two hours using a bellows.
-
Results: After two hours of artificial respiration, the donkey began to show signs of recovery, eventually regaining the ability to breathe on its own and stand up. The animal reportedly lived for another 25 years, providing definitive proof that the effects of curare were reversible.[1][2][3]
Claude Bernard (c. 1844-1857): Pinpointing the Site of Action
The French physiologist Claude Bernard conducted a series of elegant experiments that precisely identified the site of action of curare, a critical step in understanding its pharmacology. His work demonstrated that curare acts at the neuromuscular junction, blocking the transmission of nerve impulses to the muscle.
Experimental Protocol: The Frog Nerve-Muscle Preparation
-
Animal Model: Frogs were used due to the resilience of their nerve-muscle preparations.
-
Procedure:
-
A ligature was tied around the abdomen of a frog, excluding the sciatic nerves, thereby isolating the blood circulation to the hind limbs while maintaining their nerve supply.
-
A small piece of dry curare was inserted under the skin of the frog's back.
-
After the curare had taken effect, the frog's forelimbs became paralyzed, while the hind limbs remained responsive.
-
Electrical stimulation was then applied to the nerves and muscles of both the forelimbs and hind limbs.
-
-
Observations:
-
Curarized Forelimbs: Direct electrical stimulation of the muscles resulted in contraction, but stimulation of the motor nerves supplying these muscles produced no response.
-
Non-curarized Hind Limbs: Electrical stimulation of the sciatic nerves resulted in normal muscle contraction in the hind limbs.
-
Diagram of Claude Bernard's Experimental Workflow
From Laboratory Curiosity to Clinical Tool: The Introduction of Curare in Anesthesia
The transition of curare from a laboratory tool to a clinical agent was a significant milestone in the history of medicine. This was made possible by the standardization of curare preparations and the pioneering work of anesthesiologists in the 1940s.
Standardization of Curare: The Rabbit Head-Drop Assay
Before curare could be safely used in humans, a method for standardizing its potency was necessary. The "rabbit head-drop" bioassay was developed for this purpose, allowing for the consistent preparation of curare extracts.
Experimental Protocol: Rabbit Head-Drop Assay for Intocostrin Standardization
-
Animal Model: Healthy rabbits weighing between 2 and 2.5 kg.
-
Procedure:
-
The rabbit is placed in a holder with its head protruding and freely movable.
-
A standard solution of d-tubocurarine (e.g., 0.012% w/v in saline) or a test solution of the curare preparation is slowly infused into the marginal ear vein.
-
The infusion is continued until the rabbit's neck muscles relax to the point where it can no longer hold its head erect. This is known as the "head-drop" endpoint.
-
The total volume of the solution required to produce the head-drop is recorded.
-
-
Quantification: The potency of the test preparation is determined by comparing the volume required to produce the head-drop with that of the standard solution. One unit of Intocostrin was defined as the amount of curare activity that produced the same effect as a specific weight of a standard preparation.
Diagram of the Rabbit Head-Drop Assay Workflow
The First Clinical Use of Curare in Anesthesia: Griffith and Johnson (1942)
On January 23, 1942, at the Montreal Homeopathic Hospital, Dr. Harold R. Griffith and his resident, Dr. G. Enid Johnson, administered a preparation of curare to a patient undergoing surgery, marking its first successful use as a muscle relaxant in anesthesia.[4][5]
Clinical Protocol: First Use of Intocostrin in Anesthesia
-
Patient Population: The initial report by Griffith and Johnson described the use of curare in 25 patients undergoing various surgical procedures.
-
Anesthetic Agent: Cyclopropane was used as the general anesthetic.
-
Curare Preparation: A commercially available, standardized extract of Chondrodendron tomentosum called Intocostrin (Squibb) was used.[6][7]
-
Dosage and Administration:
-
An initial intravenous dose of 3 to 5 mL of Intocostrin was administered.
-
The concentration of the Intocostrin solution was 20 mg of "curare extract" per mL.
-
This corresponds to an initial dose of 60 to 100 mg of the curare extract.
-
-
Observed Effects:
-
Complete abdominal muscle relaxation was achieved within one to two minutes of administration.
-
The muscle relaxation lasted for approximately 20 to 25 minutes.
-
Subsequent smaller doses could be administered to maintain relaxation as needed.
-
No significant adverse effects on pulse, blood pressure, or respiration were reported in the initial series of patients.
-
Table 1: Quantitative Data from the First Clinical Use of Curare in Anesthesia (Griffith and Johnson, 1942)
| Parameter | Value |
| Drug Used | Intocostrin (Squibb) |
| Active Ingredient | Extract of Chondrodendron tomentosum |
| Concentration | 20 mg of curare extract per mL |
| Initial Dose (Volume) | 3 - 5 mL |
| Initial Dose (Mass) | 60 - 100 mg of curare extract |
| Route of Administration | Intravenous |
| Anesthetic Agent | Cyclopropane |
| Onset of Muscle Relaxation | 1 - 2 minutes |
| Duration of Muscle Relaxation | 20 - 25 minutes |
| Number of Patients (Initial Report) | 25 |
Diagram of the Clinical Workflow for the First Use of Curare
The Pharmacology of Tubocurarine: The Active Principle
The isolation of d-tubocurarine from curare preparations in 1935 by Harold King was a major breakthrough, allowing for more precise pharmacological studies and the development of synthetic neuromuscular blocking agents.
Mechanism of Action at the Neuromuscular Junction
d-tubocurarine is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.
Signaling Pathway of Neuromuscular Transmission and its Blockade by Tubocurarine
-
An action potential arrives at the presynaptic nerve terminal.
-
Voltage-gated calcium channels open, leading to an influx of Ca²⁺.
-
The increase in intracellular Ca²⁺ triggers the fusion of synaptic vesicles containing acetylcholine (ACh) with the presynaptic membrane, releasing ACh into the synaptic cleft.
-
ACh diffuses across the synaptic cleft and binds to nAChRs on the motor endplate.
-
The binding of ACh to nAChRs causes a conformational change in the receptor, opening its ion channel and allowing an influx of Na⁺ ions.
-
The influx of Na⁺ depolarizes the motor endplate, generating an end-plate potential (EPP).
-
If the EPP reaches the threshold, it triggers an action potential in the muscle fiber, leading to muscle contraction.
-
Tubocurarine, when present, competes with ACh for the binding sites on the nAChRs. By occupying these sites without activating the receptor, tubocurarine prevents ACh from binding and thus blocks the generation of an EPP, resulting in muscle paralysis.
Diagram of the Neuromuscular Junction Signaling Pathway and Tubocurarine Blockade
Conclusion
The early experiments with curare and tubocurarine represent a paradigm shift in both our understanding of neurophysiology and the practice of clinical medicine. The meticulous and often daring investigations of pioneers like Brody, Waterton, and Bernard laid the scientific groundwork, while the clinical courage of Griffith and Johnson translated this knowledge into a life-saving therapeutic application. This journey from a mysterious poison to a precision tool of pharmacology underscores the critical importance of fundamental scientific inquiry in driving medical innovation. The principles elucidated in these early studies continue to inform the development and use of neuromuscular blocking agents in modern medicine.
References
- 1. Leçons sur les effets des substances toxiques et médicamenteuses | Claude BERNARD | FIRST EDITION [rootenbergbooks.com]
- 2. Wakefield Museums and Castles: Charles Waterton celebrated in new BBC series [wakefieldmuseumsandlibraries.blogspot.com]
- 3. bio..stories: "There are poisons that blind you, and poisons that open your eyes" * [notonemorebiostory.blogspot.com]
- 4. cas.ca [cas.ca]
- 5. cas.ca [cas.ca]
- 6. anesthesiamuseum.wordpress.com [anesthesiamuseum.wordpress.com]
- 7. Book Text [noranaes.org]
Methodological & Application
Application Notes and Protocols for Tubocurarine Chloride in In Vitro Neuromuscular Junction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neuromuscular junction (NMJ) is a specialized chemical synapse between a motor neuron and a skeletal muscle fiber, responsible for converting neuronal signals into muscle contraction.[1] In vitro models of the NMJ are powerful tools for investigating synapse formation, function, and pathology, as well as for screening novel therapeutic agents.[2][3] Tubocurarine (B1210278) chloride, a classic non-depolarizing neuromuscular blocking agent, serves as an essential tool in these studies.[4][5] It is a toxic alkaloid originally derived from the plant Chondrodendron tomentosum and has been historically used as an arrow poison and later as a muscle relaxant in anesthesia.[6][7]
This document provides detailed application notes and protocols for the use of tubocurarine chloride in in vitro NMJ research, focusing on its mechanism of action, experimental applications, and quantitative assessment of neuromuscular blockade.
Mechanism of Action
This compound functions as a competitive antagonist of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the muscle fiber.[8][9] By binding to these receptors, tubocurarine prevents ACh released from the motor neuron terminal from binding and opening the ion channel.[7] This blockade inhibits the depolarization of the postsynaptic membrane, thereby preventing the generation of an end-plate potential (EPP) and subsequent muscle fiber contraction.[10] This non-depolarizing block is reversible and can be overcome by increasing the concentration of ACh at the synapse.[8]
Caption: Mechanism of Tubocurarine at the Neuromuscular Junction.
Applications in In Vitro NMJ Research
Tubocurarine is widely used in in vitro NMJ models to:
-
Confirm Synaptic Function: The successful blockade of muscle contractions by tubocurarine confirms the presence of functional, ACh-mediated neuromuscular transmission. Treatment with tubocurarine has been shown to diminish or stop both spontaneous and induced contractions in various co-culture systems.[5][6]
-
Characterize NMJ Development: It can be used to study the role of synaptic activity in the development and maturation of the NMJ.
-
Disease Modeling: In models of neuromuscular diseases like Myasthenia Gravis, tubocurarine can be used as a reference compound to assess the functionality of the remaining nAChRs.[5]
-
Pharmacological Screening: It serves as a positive control for postsynaptic blocking agents in high-throughput screening assays for new drug candidates.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound derived from various in vitro and ex vivo studies. These values can serve as a reference for dose-response experiments.
| Parameter | Species/Model | Value | Reference(s) |
| Dissociation Constant (Competitive Block) | Frog NMJ | 0.34 µM | [11][12] |
| Dissociation Constant (Open Channel Block) | Frog NMJ | ~0.12 µM at -70 mV | [11][12] |
| EC50 (Neuromuscular Blockade) | Guinea Pig (phrenic nerve-hemidiaphragm) | Concentration for 50% blockade | [13] |
| EC50 (Ganglionic Blockade) | Guinea Pig (hypogastric nerve-vas deferens) | 9.4 times higher than neuromuscular EC50 | [13] |
| Effective Concentration Range | Ex vivo mouse diaphragm | 500 - 1000 nM | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound pentahydrate.
-
Calculation: Determine the required mass to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, distilled water or an appropriate buffer (e.g., PBS).
-
Preparation:
-
Under sterile conditions, weigh the calculated amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile solvent.
-
Ensure complete dissolution. Gentle vortexing may be applied.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Assessing NMJ Function with Tubocurarine Blockade in a 2D Co-culture Model
This protocol describes the use of tubocurarine to confirm functional NMJs in a co-culture of primary motor neurons and myotubes, assessed via electrophysiology.
Materials:
-
Mature motor neuron-myotube co-culture.
-
Recording chamber and perfusion system.
-
Recording solution (e.g., Liley's solution).
-
Stimulation and recording electrodes.
-
Amplifier and data acquisition system (e.g., Axoclamp, Digidata).
-
This compound stock solution.
Methodology:
-
Preparation of Co-culture:
-
Place the coverslip with the mature co-culture into the recording chamber.
-
Continuously perfuse the chamber with oxygenated (95% O2, 5% CO2) recording solution at room temperature.[10]
-
-
Baseline Recording:
-
Position a stimulation electrode to activate a motor neuron axon.
-
Position an intracellular recording electrode within a myotube visually identified as being innervated.
-
Stimulate the axon with short pulses (e.g., 0.1 ms) and record the resulting compound muscle action potentials (CMAPs) or end-plate potentials (EPPs).[10]
-
Establish a stable baseline recording of evoked muscle responses for several minutes.
-
-
Application of Tubocurarine:
-
Dilute the tubocurarine stock solution into the recording solution to achieve the desired final concentration (e.g., start with a concentration around the known dissociation constant, such as 500 nM).[10]
-
Switch the perfusion system to the tubocurarine-containing solution.
-
-
Post-treatment Recording:
-
Continue to stimulate the motor neuron and record the postsynaptic response.
-
Observe the amplitude of the CMAP or EPP over time. A functional, ACh-mediated synapse will show a progressive reduction in the response amplitude, eventually leading to a complete block.
-
Continue recording until the response is abolished or reaches a steady-state inhibition.
-
-
Washout (Optional):
-
To confirm the reversibility of the block, switch the perfusion back to the control recording solution (without tubocurarine).
-
Monitor the recovery of the synaptic response over time.
-
-
Data Analysis:
-
Measure the amplitude of the evoked potentials before, during, and after tubocurarine application.
-
Quantify the degree of inhibition as a percentage of the baseline response.
-
If performing a dose-response experiment, repeat the protocol with varying concentrations of tubocurarine to calculate an IC50 value.
-
Caption: Experimental workflow for NMJ blockade analysis.
In Vitro NMJ Model Systems
A variety of in vitro systems can be used for studies involving tubocurarine, each with its own advantages and complexities. The choice of model depends on the specific research question.
Caption: Overview of common in vitro NMJ model systems.[14]
References
- 1. A system for studying mechanisms of neuromuscular junction development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. gvnlab.bme.columbia.edu [gvnlab.bme.columbia.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 9. Tubocurarine - Humanitas.net [humanitas.net]
- 10. mdpi.com [mdpi.com]
- 11. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro comparison between the neuromuscular and ganglion blocking potency ratios of atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Tubocurarine Chloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of tubocurarine (B1210278) chloride in various animal models. The information is intended to guide researchers in designing and executing experiments involving this neuromuscular blocking agent.
1. Mechanism of Action
Tubocurarine chloride is a non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1] By binding to these receptors, it prevents acetylcholine from binding, thereby inhibiting the depolarization of the muscle end-plate and subsequent muscle contraction. This results in skeletal muscle relaxation and, at higher doses, paralysis.
2. Data Presentation: Dosage and Toxicity
The following table summarizes the available quantitative data on the effective and lethal doses of this compound in various animal models. It is crucial to note that these values can be influenced by factors such as the anesthetic used, the specific muscle group being studied, and the overall physiological state of the animal.
| Animal Model | Administration Route | ED₅₀/ED₉₀ | LD₅₀ | Reference |
| Mouse | Intravenous (IV) | - | 0.13 mg/kg | [1][2] |
| Oral | - | 150 mg/kg | [2] | |
| Intraperitoneal (IP) | - | 0.4221 mg/kg | [2] | |
| Subcutaneous (SC) | - | 0.6 mg/kg | [2] | |
| Rat | Intraperitoneal (IP) | - | 0.27 mg/kg | [2] |
| Intramuscular (IM) | - | 0.5 mg/kg | ||
| Rabbit | Intravenous (IV) | - | 0.146 mg/kg | [1][2] |
| Cat | Intravenous (IV) | ED₅₀ (gastrocnemius): 105 µg/kgED₅₀ (soleus): 150 µg/kg | 0.4 mg/kg | [2][3] |
| Oral | - | 18 mg/kg | [2] | |
| Dog | Intravenous (IV) | ED₉₀: 130 µg/kg | - | [4] |
| Rhesus Monkey | Intravenous (IV) | Full neuromuscular paralysis at 0.125 mg/kg | - | [5] |
3. Experimental Protocols
3.1. Preparation of this compound Solution for Injection
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Calibrated balance
-
Vortex mixer or sonicator
-
-
Procedure:
-
Determine the desired concentration of the this compound solution based on the target dose (mg/kg) and the average weight of the experimental animals.
-
Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh the required amount of this compound powder.
-
Aseptically transfer the powder to a sterile vial.
-
Add the calculated volume of sterile saline or water to the vial.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
For intravenous administration, it is critical to ensure the sterility of the solution. Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Clearly label the vial with the name of the compound, concentration, vehicle used, date of preparation, and storage conditions.
-
It is recommended to prepare fresh solutions on the day of the experiment. If storage is necessary, solutions can be stored at -20°C for up to one month, protected from light.[6] Before use, stored solutions should be brought to room temperature and checked for any precipitation.[6]
-
3.2. In Vivo Administration and Monitoring of Neuromuscular Blockade in a Rat Model
This protocol describes a method for inducing and monitoring neuromuscular blockade in anesthetized rats.
-
Materials:
-
Anesthetized and ventilated rat
-
Prepared this compound solution
-
Peripheral nerve stimulator
-
Recording electrodes
-
Data acquisition system
-
Intravenous catheter
-
-
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). Since tubocurarine will paralyze the respiratory muscles, the animal must be intubated and mechanically ventilated.
-
Surgical Preparation: Expose the sciatic nerve and the tibialis anterior muscle of one hind limb. Place stimulating electrodes on the sciatic nerve and recording electrodes on the tibialis anterior muscle to measure twitch responses.
-
Baseline Measurement: Before administering tubocurarine, deliver single supramaximal stimuli to the sciatic nerve at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions of the tibialis anterior muscle. Record the baseline twitch height.
-
Administration of Tubocurarine: Administer a bolus intravenous dose of this compound. Doses in the range of 0.15 mg/kg have been shown to be effective in rats.[7]
-
Monitoring Neuromuscular Blockade:
-
Continuously monitor the twitch response of the tibialis anterior muscle following drug administration.
-
A common method for quantifying the degree of neuromuscular blockade is the Train-of-Four (TOF) stimulation. This involves delivering four supramaximal stimuli at a frequency of 2 Hz. The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is calculated. A decrease in this ratio indicates neuromuscular blockade.
-
-
Data Analysis: The onset of action, duration of action, and depth of neuromuscular blockade can be determined from the recorded twitch responses. The dose-response relationship can be established by administering a range of doses.[7]
-
Reversal (Optional): The effects of non-depolarizing neuromuscular blockers like tubocurarine can be reversed by administering an acetylcholinesterase inhibitor, such as neostigmine, in combination with an antimuscarinic agent like atropine (B194438) to counteract the muscarinic side effects of neostigmine.
-
4. Visualizations
4.1. Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Mechanism of action of this compound at the neuromuscular junction.
4.2. Experimental Workflow for In Vivo Neuromuscular Blockade Study
Caption: A typical experimental workflow for an in vivo neuromuscular blockade study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, metocurine, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and neuromuscular effects of dimethyl tubocurarine in anaesthetized cats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Tubocurarine chloride [hellobio.com]
- 7. Kinetics of d-tubocurarine disposition and pharmacologic response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tubocurarine Chloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubocurarine (B1210278) chloride, a benzylisoquinoline alkaloid and the active component of curare, has historically been utilized as an arrow poison and later as a muscle relaxant in clinical anesthesia.[1][2] While its clinical use has largely been superseded by safer alternatives, tubocurarine chloride remains a valuable pharmacological tool in neuroscience research.[1][2] It serves as a prototypic non-depolarizing neuromuscular blocking agent, making it indispensable for studies of the neuromuscular junction and the function of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3]
Mechanism of Action
This compound functions primarily as a competitive antagonist of nicotinic acetylcholine receptors.[4] It binds to the nAChR at the neuromuscular junction, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1] This prevention of ACh binding inhibits the depolarization of the postsynaptic membrane, leading to the blockade of neuromuscular transmission and subsequent muscle relaxation.[4]
The binding sites for tubocurarine have been identified at the α-γ and α-δ subunit interfaces of the nicotinic acetylcholine receptor. While its primary action is competitive antagonism, some studies suggest that at higher concentrations, it can also exhibit non-competitive blocking actions. In addition to its effects on nAChRs, tubocurarine has been shown to act as an antagonist at 5-HT₃ and GABAₐ receptors, an important consideration for researchers when interpreting experimental results.[4]
Applications in Neuroscience Research
This compound is a versatile tool with several key applications in the field of neuroscience:
-
Investigation of Neuromuscular Transmission: It is widely used to study the fundamental processes of synaptic transmission at the neuromuscular junction. By blocking postsynaptic nAChRs, researchers can isolate and study presynaptic events, such as neurotransmitter release.[5][6]
-
Characterization of Nicotinic Acetylcholine Receptor Subtypes: The differential affinity of tubocurarine for various nAChR subtypes allows for their pharmacological characterization.
-
In Vitro and Ex Vivo Muscle Contraction Studies: In preparations such as motoneuron-muscle co-cultures and diaphragm-phrenic nerve preparations, tubocurarine is used to block muscle contractions that can interfere with electrophysiological recordings or imaging.[7]
-
Studies of Synaptic Plasticity: By manipulating neuromuscular transmission with tubocurarine, researchers can investigate the mechanisms underlying synaptic plasticity.
-
Distinguishing between Pre- and Postsynaptic Mechanisms: Tubocurarine's specific action on postsynaptic receptors helps in elucidating whether an observed effect is due to presynaptic or postsynaptic modulation.
Quantitative Data
The following table summarizes the binding affinities and inhibitory concentrations of this compound for various nicotinic acetylcholine receptor subtypes.
| Receptor Subtype | Preparation | Parameter | Value | Reference |
| Embryonic mouse muscle nAChR | BC3H-1 cells | IC₅₀ | 41 ± 2 nM | [1] |
| Torpedo nAChR (high affinity site) | Torpedo electric organ | Kd | 30 nM | [5] |
| Torpedo nAChR (low affinity site) | Torpedo electric organ | Kd | 8 µM | [5] |
| Neuronal nAChR | Bovine adrenal chromaffin cells | IC₅₀ | 0.7 (0.5-0.9) µM | [8] |
| Frog neuromuscular junction | Frog muscle end-plates | Kd | 0.34 µM | [9] |
Experimental Protocols
Protocol 1: Inhibition of Neuromuscular Transmission in a Mammalian Ex Vivo Preparation
Objective: To record end-plate potentials (EPPs) and end-plate currents (EPCs) at the neuromuscular junction while blocking muscle contraction.
Materials:
-
Phrenic nerve-diaphragm preparation from a rat or mouse.
-
Liley's solution (or similar physiological saline).
-
This compound stock solution (1 mM in water).
-
Suction electrode for nerve stimulation.
-
Microelectrode for intracellular recording.
-
Voltage-clamp amplifier.
-
Dissection microscope.
-
Perfusion system.
Procedure:
-
Dissect the phrenic nerve-diaphragm preparation and mount it in a recording chamber.
-
Continuously perfuse the preparation with oxygenated Liley's solution at room temperature.
-
Position a suction electrode on the phrenic nerve for stimulation.
-
Insert a microelectrode into a muscle fiber near the end-plate region to record intracellularly.
-
To block muscle action potentials and allow for stable recordings of EPPs and EPCs, add µ-conotoxin GIIIB (2 µM) to the perfusing solution.
-
Apply this compound to the bath to achieve the desired final concentration for blocking muscle contraction (e.g., 500-1000 nM).
-
Stimulate the phrenic nerve with brief electrical pulses (e.g., 0.1 ms) and record the resulting EPPs.
-
For EPC recordings, switch to voltage-clamp mode and clamp the muscle fiber at a holding potential of -70 mV.
-
Stimulate the nerve and record the inward EPCs.
-
Data can be analyzed to determine the effects of other compounds on neurotransmitter release in the absence of postsynaptic muscle activity.
Protocol 2: Characterization of Competitive Antagonism using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the IC₅₀ of this compound for a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the nAChR of interest.
-
ND96 recording solution.
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution.
-
Two-electrode voltage clamp setup.
-
Microinjection system.
Procedure:
-
Inject the cRNA for the desired nAChR subunits into prepared Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.
-
Determine the concentration of ACh that elicits a submaximal response (e.g., EC₂₀). This will be your control ACh concentration.
-
To determine the IC₅₀ of tubocurarine, co-apply the control ACh concentration with increasing concentrations of this compound.
-
Record the peak inward current for each concentration of tubocurarine.
-
Wash the oocyte thoroughly with ND96 solution between applications.
-
Normalize the current responses to the control response (ACh alone).
-
Plot the normalized current as a function of tubocurarine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Visualizations
Caption: Signaling at the neuromuscular junction and inhibition by tubocurarine.
Caption: Workflow for an electrophysiological experiment using tubocurarine.
References
- 1. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Interaction of d-tubocurarine analogs with the Torpedo nicotinic acetylcholine receptor. Methylation and stereoisomerization affect site-selective competitive binding and binding to the noncompetitive site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Tubocurarine chloride [hellobio.com]
- 5. Identification of amino acids contributing to high and low affinity d-tubocurarine sites in the Torpedo nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presynaptic effects of d-tubocurarine on neurotransmitter release at the neuromuscular junction of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor protection studies to characterize neuronal nicotinic receptors: tubocurarine prevents alkylation of adrenal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reversal of Tubocurarine Chloride Effects with Anticholinesterases
These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals studying the reversal of neuromuscular blockade induced by tubocurarine (B1210278) chloride using anticholinesterase agents.
Introduction
Tubocurarine chloride is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. Its effects can be reversed by the administration of anticholinesterase drugs, which increase the concentration of acetylcholine (ACh) in the synaptic cleft, thereby restoring neuromuscular transmission. This document outlines the mechanism of action, experimental protocols for studying this reversal, and quantitative data on the efficacy of various anticholinesterases.
Mechanism of Action
Tubocurarine competitively binds to the α-subunits of the nAChRs on the postsynaptic membrane of the neuromuscular junction. This prevents ACh from binding and depolarizing the muscle fiber, leading to muscle relaxation and paralysis.
Anticholinesterases, such as neostigmine, edrophonium, and pyridostigmine, inhibit the enzyme acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, anticholinesterases increase the concentration and prolong the residence time of ACh in the synapse. The elevated ACh levels can then more effectively compete with tubocurarine for binding to the nAChRs, leading to the restoration of neuromuscular transmission and reversal of muscle paralysis.
Figure 1: Mechanism of tubocurarine and anticholinesterase action.
Experimental Protocols
The following protocols describe in vivo methods for quantifying the neuromuscular blocking effects of tubocurarine and its reversal by anticholinesterases.
This protocol is adapted from studies in rabbits and cats.
Materials:
-
This compound solution
-
Anticholinesterase solution (e.g., neostigmine, edrophonium)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Saline solution
-
Animal model (e.g., New Zealand white rabbit)
-
Force-displacement transducer
-
Nerve stimulator
-
Data acquisition system
-
Intravenous cannulas
Procedure:
-
Anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital sodium, 30 mg/kg IV). Maintain anesthesia throughout the experiment.
-
Cannulate the trachea to ensure a patent airway.
-
Isolate the sciatic nerve in one hind limb for stimulation.
-
Attach the tendon of the tibialis anterior muscle to a force-displacement transducer to record isometric contractions.
-
Administer this compound intravenously at a dose sufficient to produce a stable 80-90% depression of the twitch height (e.g., 0.1-0.2 mg/kg).
-
Once a stable blockade is achieved, administer the anticholinesterase agent intravenously.
-
Record the twitch response continuously until full recovery is observed.
Figure 2: Experimental workflow for in vivo neuromuscular studies.
Quantitative Data
The efficacy of anticholinesterases in reversing tubocurarine-induced neuromuscular blockade can be quantified by measuring the dose required for a certain level of reversal and the time to recovery.
Table 1: Doses of Tubocurarine for Neuromuscular Blockade and Anticholinesterases for Reversal
| Animal Model | Tubocurarine Dose for ~95% Blockade (mg/kg) | Anticholinesterase | Reversal Dose (mg/kg) |
| Cat | 0.2-0.25 | Neostigmine | 0.04 |
| Edrophonium | 0.25-0.5 | ||
| Rabbit | 0.1-0.15 | Neostigmine | 0.05 |
| Dog | 0.2-0.3 | Pyridostigmine | 0.2 |
Table 2: Comparative Efficacy of Anticholinesterases in Reversing Tubocurarine Blockade
| Anticholinesterase | Relative Potency | Onset of Action | Duration of Action |
| Edrophonium | 1 | Rapid | Short |
| Neostigmine | 10-12 | Intermediate | Intermediate |
| Pyridostigmine | 4-5 | Slow | Long |
Considerations for Anticholinesterase Administration
The administration of anticholinesterases can lead to muscarinic side effects due to the increased levels of acetylcholine at muscarinic receptors. These side effects include bradycardia, hypotension, and increased salivation. To counteract these effects, an antimuscarinic agent such as atropine (B194438) or glycopyrrolate (B1671915) is often co-administered.
Application Notes and Protocols for Tubocurarine in Synaptic Transmission Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tubocurarine (B1210278), a potent alkaloid originally derived from curare, has been a foundational tool in the study of synaptic transmission, particularly at the neuromuscular junction (NMJ).[1][2][3] Historically used as an arrow poison, its ability to induce muscle paralysis by blocking neuromuscular transmission has been invaluable for elucidating the mechanisms of chemical synapses.[1][3] Although its clinical use has largely been superseded by safer synthetic neuromuscular blocking agents, tubocurarine remains a critical pharmacological agent in research for its specific action as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[4][5][6] These application notes provide an overview of the use of tubocurarine in synaptic transmission research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.
Mechanism of Action
Tubocurarine is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the skeletal muscle fiber.[4][7] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the nAChR.[4][5] By binding to these receptors, tubocurarine prevents the ion channel from opening, thereby inhibiting the influx of sodium ions that would normally lead to depolarization of the muscle cell membrane and subsequent muscle contraction.[4] This blockade of neuromuscular transmission results in skeletal muscle relaxation and, at higher doses, paralysis.[7] The competitive nature of this antagonism means that its effects can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, by administering an acetylcholinesterase inhibitor.[4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of tubocurarine with nicotinic acetylcholine receptors from various preparations.
Table 1: Dissociation and Inhibition Constants of Tubocurarine
| Preparation | Receptor Type | Method | Parameter | Value | Reference |
| Frog Neuromuscular Junction | Muscle nAChR | Equilibrium Dose-Ratio | Kd (competitive block) | 0.34 µM | [8][9] |
| Frog Neuromuscular Junction | Muscle nAChR (open channel) | Voltage-Jump Relaxation | Kd (at -70 mV) | ~0.12 µM | [8][9] |
| Frog Neuromuscular Junction | Muscle nAChR (open channel) | Voltage-Jump Relaxation | Kd (at -12 mV) | ~0.02 µM | [8][9] |
| Torpedo Electric Organ | Nicotinic AChR | [3H]Perhydrohistrionicotoxin Binding | Ki (at 37°C) | 10 µM | [10] |
| Torpedo Electric Organ | Nicotinic AChR | [3H]Perhydrohistrionicotoxin Binding | Ki (at 22°C) | 100 µM | [10] |
| Rat Neuronal nAChR (α2β2) | Neuronal nAChR | Electrophysiology | Kb | 3.6 µM | [11] |
| Rat Neuronal nAChR (α3β2) | Neuronal nAChR | Electrophysiology | Kb | 390 nM | [11] |
| Torpedo AChR | Nicotinic AChR | [125I]α-Bungarotoxin Binding | Ki (high affinity) | 20 nM | [12] |
Table 2: Electrophysiological Effects of Tubocurarine
| Preparation | Parameter Measured | Tubocurarine Concentration | Effect | Reference |
| Rat Diaphragm NMJ | End-plate Current (e.p.c.) Amplitude | 2.5 x 10-7 - 10-6 M | Concentration-dependent reduction | [13] |
| Rat Diaphragm NMJ | Time Constant of e.p.c. Decay | 2.5 x 10-7 M | 32.6 ± 1.0% shorter than control | [13] |
| Frog Neuromuscular Junction | Quantal Content (m) | 10-7 - 10-6 M | Decrease | [14] |
| Frog Sciatic Nerve-Sartorius Muscle | End-plate Current Decay | 1 and 2 µM | Decreased time constant | [10] |
Experimental Protocols
Electrophysiological Recording of End-Plate Currents (EPCs) at the Neuromuscular Junction
This protocol describes the use of two-electrode voltage clamp to measure the effect of tubocurarine on end-plate currents at the amphibian or mammalian neuromuscular junction.
Materials:
-
Isolated nerve-muscle preparation (e.g., frog sartorius or rat diaphragm)
-
Ringer's solution appropriate for the species
-
Tubocurarine chloride stock solution
-
Two-electrode voltage clamp amplifier
-
Microelectrodes (filled with 3 M KCl)
-
Stimulating electrode
-
Dissection microscope
-
Perfusion system
Procedure:
-
Preparation Dissection: Dissect the nerve-muscle preparation and mount it in a recording chamber.
-
Perfusion: Continuously perfuse the preparation with oxygenated Ringer's solution.
-
Muscle Fiber Impalement: Under a dissection microscope, impale a muscle fiber near the end-plate region with two microelectrodes (one for voltage recording and one for current injection).
-
Voltage Clamp: Clamp the membrane potential of the muscle fiber at a holding potential (e.g., -70 mV).
-
Nerve Stimulation: Supramaximally stimulate the motor nerve using a suction electrode to evoke end-plate currents (EPCs).
-
Control Recordings: Record baseline EPCs in the absence of tubocurarine. Measure the peak amplitude and decay time constant of the EPCs.
-
Tubocurarine Application: Perfuse the preparation with Ringer's solution containing the desired concentration of tubocurarine (e.g., 2.5 x 10-7 M).[13]
-
Experimental Recordings: After the drug has equilibrated, record EPCs again.
-
Data Analysis: Compare the amplitude and decay kinetics of the EPCs before and after tubocurarine application to quantify its inhibitory effect.
-
Dose-Response Curve: To determine the IC50, repeat the experiment with a range of tubocurarine concentrations.
Radioligand Binding Assay for nAChR Antagonism
This protocol outlines a competitive binding assay to determine the affinity of tubocurarine for nicotinic acetylcholine receptors using a radiolabeled antagonist like [125I]α-bungarotoxin.
Materials:
-
Tissue preparation rich in nAChRs (e.g., membranes from Torpedo electric organ or cultured muscle cells)
-
[125I]α-bungarotoxin
-
This compound
-
Binding buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the nAChR-rich tissue.
-
Assay Setup: In a series of microcentrifuge tubes, add a constant amount of membrane preparation.
-
Competition: Add increasing concentrations of unlabeled tubocurarine to the tubes.
-
Radioligand Addition: Add a fixed, low concentration of [125I]α-bungarotoxin to each tube.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [125I]α-bungarotoxin as a function of the tubocurarine concentration. The concentration of tubocurarine that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of tubocurarine action at the neuromuscular junction.
Experimental Workflow Diagram
Caption: Workflow for electrophysiological analysis of tubocurarine effects.
Logical Relationship Diagram
Caption: Logical relationship of competitive antagonism by tubocurarine.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Molecule Story: d-Tubocurarine - ChemistryViews [chemistryviews.org]
- 4. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tubocurarine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Tubocurarine - Humanitas.net [humanitas.net]
- 8. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cn.aminer.org [cn.aminer.org]
- 12. Characterization of d-tubocurarine binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-and post-junctional effects of tubocurarine and other nicotinic antagonists during repetitive stimulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Presynaptic effects of d-tubocurarine on neurotransmitter release at the neuromuscular junction of the frog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of Tubocurarine Chloride in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubocurarine (B1210278) chloride, a classic non-depolarizing neuromuscular blocking agent, serves as a pivotal tool in electrophysiological research.[1][2] Its primary mechanism involves the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), making it indispensable for studying synaptic transmission at the neuromuscular junction (NMJ) and for characterizing the function of various nAChR subtypes.[2][3] These notes provide an overview of its applications, mechanism of action, and protocols for its use in electrophysiology experiments.
Mechanism of Action
Tubocurarine chloride exerts its effects through several mechanisms, which can be exploited in experimental designs:
-
Competitive Antagonism: The principal action of tubocurarine is to act as a competitive antagonist at the acetylcholine (ACh) binding sites on postsynaptic nAChRs.[3] By binding to these receptors, it prevents the binding of ACh, thereby inhibiting the opening of the ion channel and preventing muscle cell depolarization and contraction.[2] This competitive action is surmountable by increasing the concentration of ACh.[2]
-
Ion Channel Block: In addition to competitive antagonism, tubocurarine can directly block the open ion channel of the nAChR.[4][5][6] This block is typically voltage-dependent, becoming more pronounced with membrane hyperpolarization.[5][6] This property allows researchers to investigate the kinetics of ion channel gating and the structure of the channel pore.
-
Presynaptic Effects: Tubocurarine can also act on presynaptic nAChRs, which are involved in the modulation of neurotransmitter release.[7][8] Studies have shown that tubocurarine can inhibit the release of acetylcholine from the motor nerve terminal, particularly during high-frequency stimulation, suggesting an effect on the positive feedback mechanism mediated by presynaptic nAChRs.[7][9][10]
Core Applications in Electrophysiology
-
Isolation and Characterization of Synaptic Currents: Used to block postsynaptic nAChRs to isolate and study other synaptic currents or to confirm the nicotinic nature of a recorded current.
-
Studying Neuromuscular Transmission: Essential for investigating the mechanisms of synaptic transmission at the NMJ, including quantal analysis of neurotransmitter release by studying its effects on miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs) or currents (EPCs).[4][11]
-
Pharmacological Profiling of nAChR Subtypes: Employed to differentiate between various neuronal and muscle nAChR subtypes, which exhibit different sensitivities to tubocurarine.[12][13]
-
Investigating Ion Channel Gating and Blockade: Its voltage-dependent channel-blocking properties are utilized to probe the structure and function of the nAChR ion channel pore.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various electrophysiological studies.
Table 1: Dissociation and Inhibition Constants (Postsynaptic Effects)
| Parameter | Preparation | Value | Experimental Condition | Reference |
| Competitive Dissociation Constant (Kd) | Frog Neuromuscular Junction | 0.34 µM | Equilibrium dose-ratio measurements; voltage-clamped muscle fibers. | [5][6] |
| Inhibition Constant (Ki) | Torpedo Electric Organ Membranes | 10 µM | Inhibition of [³H]perhydrohistrionicotoxin binding. | [4] |
| Open Channel Block Dissociation Constant | Frog Neuromuscular Junction | ~0.12 µM | Voltage-jump relaxation at -70 mV. | [5][6] |
| Open Channel Block Dissociation Constant | Frog Neuromuscular Junction | ~0.02 µM | Voltage-jump relaxation at -120 mV. | [5] |
| Antagonist Binding Constant (Kb) (α3β2 nAChR) | Rat Neuronal nAChRs in Xenopus Oocytes | 390 nM | Competitive antagonism of ACh-evoked currents. | [13] |
| Antagonist Binding Constant (Kb) (α2β2 nAChR) | Rat Neuronal nAChRs in Xenopus Oocytes | 3.6 µM | Competitive antagonism of ACh-evoked currents. | [13] |
Table 2: Effective Concentrations for Modulating Synaptic Responses
| Effect | Preparation | Concentration | Observations | Reference |
| Depression of End-Plate Current (EPC) Amplitude | Frog Sciatic Nerve-Sartorius Muscle | 1 - 2 µM | Peak EPC amplitude was depressed in a voltage-dependent manner. | [4] |
| Reduction of EPC Amplitude | Rat Diaphragm Neuromuscular Junction | 0.25 - 1.0 µM | Produced a concentration-dependent reduction in neurally evoked EPCs. | [11] |
| Decrease in Quantal Content | Frog Neuromuscular Junction | 0.1 - 1.0 µM | Measured by coefficient of variation and failure methods. | [9] |
| Enhancement of Peak Response (α2β4 nAChR) | Rat Neuronal nAChRs in Xenopus Oocytes | 5 µM | Potentiation of responses evoked by low ACh concentrations. | [13] |
| Enhancement of Peak Response (α3β4 nAChR) | Rat Neuronal nAChRs in Xenopus Oocytes | 10 µM | Potentiation of responses evoked by low ACh concentrations. | [13] |
Signaling and Experimental Diagrams
Caption: Neuromuscular junction signaling pathway showing tubocurarine's primary antagonistic action.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Study at the Vertebrate NMJ
This protocol describes the investigation of tubocurarine's effect on end-plate currents (EPCs) at a dissected neuromuscular preparation (e.g., frog sartorius or rat diaphragm).
1. Preparation and Dissection:
-
Dissect the desired muscle (e.g., frog sartorius or rat hemidiaphragm) with the innervating nerve (sciatic or phrenic, respectively) intact.
-
Pin the preparation in a recording chamber and continuously perfuse with oxygenated Ringer's solution (for frog) or Tyrode's solution (for rat) at room temperature.
2. Solutions:
-
Recording Solution (Frog Ringer's): 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 2.5 mM HEPES buffer. Adjust pH to 7.2-7.4.
-
Stock Solution: Prepare a 1-10 mM stock solution of d-tubocurarine chloride in deionized water. Store at 4°C.
-
Working Solutions: Dilute the stock solution in the recording solution to final desired concentrations (e.g., 0.1 µM to 10 µM) immediately before use.
3. Electrophysiological Recording:
-
Visualize the end-plate region of a muscle fiber using a microscope.
-
Impale a muscle fiber near the end-plate with two sharp microelectrodes (resistance 5-15 MΩ) filled with 3 M KCl.
-
Using a TEVC amplifier, clamp the membrane potential of the muscle fiber at a holding potential of -70 mV to -90 mV.
-
Stimulate the motor nerve using a suction electrode to evoke EPCs.
-
Record baseline EPCs in the control recording solution.
-
Perfuse the chamber with the working solution containing tubocurarine and record EPCs at steady-state block.
-
Perform a washout by perfusing with the control solution to observe recovery.
4. Data Analysis:
-
Measure the peak amplitude and decay time constant of the averaged EPCs under control and drug conditions.
-
Generate a concentration-response curve by plotting the percentage inhibition of the EPC amplitude against the tubocurarine concentration.
-
Calculate the IC₅₀ value from the concentration-response curve.
Caption: General experimental workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.
Protocol 2: Whole-Cell Patch-Clamp on nAChR-Expressing Cell Lines
This protocol is for studying the effect of tubocurarine on specific nAChR subtypes heterologously expressed in a cell line (e.g., HEK293 or stably transformed fibroblasts).[12]
1. Cell Culture and Transfection:
-
Culture cells (e.g., HEK293) under standard conditions.
-
Transfect cells with plasmids encoding the desired nAChR subunit combination (e.g., α4 and β2) using a suitable transfection reagent.
-
Allow 24-48 hours for receptor expression before recording.
2. Solutions:
-
External Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.3.
-
Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 0.4 mM CaCl₂, 11 mM EGTA, 10 mM HEPES. Adjust pH to 7.3.[14]
-
Agonist/Antagonist Solutions: Prepare a stock of ACh and tubocurarine. Dilute in the external solution to final concentrations. Apply drugs using a rapid solution exchange system.
3. Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ and fill with internal solution.
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a brief pulse of ACh to elicit a control inward current.
-
Co-apply ACh with varying concentrations of tubocurarine to determine its inhibitory effect. Alternatively, pre-apply tubocurarine for a set duration before applying ACh.
4. Data Analysis:
-
Measure the peak current amplitude for each application.
-
Calculate the percent inhibition caused by tubocurarine at each concentration.
-
Construct a dose-response curve and determine the IC₅₀ to quantify the potency of tubocurarine on the specific nAChR subtype.
Caption: Logical relationships between tubocurarine's mechanisms and observed effects.
References
- 1. Articles [globalrx.com]
- 2. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Presynaptic effects of d-tubocurarine on neurotransmitter release at the neuromuscular junction of the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of (+)-tubocurarine on [3H]acetylcholine release from the rat phrenic nerve at different stimulation frequencies and train lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-and post-junctional effects of tubocurarine and other nicotinic antagonists during repetitive stimulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonist and partial agonist actions of d-tubocurarine at mammalian muscle acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unusual pharmacology of (+)-tubocurarine with rat neuronal nicotinic acetylcholine receptors containing beta 4 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for Tubocurarine Chloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubocurarine (B1210278) chloride is a benzylisoquinoline alkaloid and a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, thereby inhibiting neuromuscular transmission.[2][3] This property makes it a valuable tool in laboratory research for studying the cholinergic system, neuromuscular function, and for inducing muscle relaxation in experimental models.[4] These application notes provide detailed protocols for the preparation, storage, and handling of tubocurarine chloride solutions for laboratory use.
Chemical and Physical Properties
Proper preparation of this compound solutions requires an understanding of its key properties.
| Property | Value | References |
| Molecular Formula | C₃₇H₄₁ClN₂O₆·HCl·5H₂O | [2] |
| Molecular Weight | 771.72 g/mol (pentahydrate) | [2] |
| Appearance | White or slightly yellow-white crystalline powder | [5] |
| Solubility (Water) | 25 mM; 50 mg/mL (with heating) | [2] |
| Solubility (DMSO) | 10 mM | [2] |
| Solubility (Ethanol) | Soluble | |
| pH (1% solution) | 4.0 - 6.0 | [5] |
| Storage (Solid) | +4°C, desiccate, protect from light | [2][5] |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
(+)-Tubocurarine chloride pentahydrate (MW: 771.72 g/mol )
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM solution, calculate the mass of this compound pentahydrate needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 771.72 g/mol = 0.077172 g = 77.17 mg
-
-
Weigh the compound: Carefully weigh 77.17 mg of (+)-tubocurarine chloride pentahydrate and transfer it to a 15 mL conical tube.
-
Dissolution: Add approximately 8 mL of nuclease-free water to the tube. Vortex thoroughly to dissolve the powder. Gentle warming in a water bath may be required to achieve complete dissolution.
-
Final Volume Adjustment: Once fully dissolved, add nuclease-free water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[2] For immediate use, solutions can be stored at 4°C.[6]
Preparation of Working Solutions
Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate experimental buffer or medium.
Example: Preparation of a 100 µM working solution:
-
Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
In a sterile microcentrifuge tube, add 10 µL of the 10 mM stock solution to 990 µL of the desired buffer (e.g., phosphate-buffered saline, cell culture medium).
-
Mix thoroughly by gentle pipetting or vortexing.
Stability and Storage
The stability of this compound solutions is critical for reproducible experimental results.
| Condition | Stability | References |
| Solid Form | Stable at +4°C, protected from light. | [2][5] |
| Aqueous Stock Solution (-20°C) | Up to one month. | [2] |
| Aqueous Stock Solution (4°C) | Potency loss of less than 1% after 90 days for a 3 mg/mL solution. | [6][7] |
| Aqueous Stock Solution (25°C) | Potency loss of less than 10% after 45 days for a 3 mg/mL solution. | [6][7] |
Note: It is recommended to prepare and use solutions on the same day if possible.[2] Before use, equilibrated frozen solutions to room temperature and ensure no precipitate is present.[2]
Signaling Pathway and Experimental Workflow
Mechanism of Action at the Neuromuscular Junction
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (+)-Tubocurarine chloride [hellobio.com]
- 3. Articles [globalrx.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Stability of this compound injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Histamine Release Associated with Tubocurarine Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address histamine (B1213489) release associated with the use of tubocurarine (B1210278) chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does tubocurarine chloride cause histamine release?
A1: this compound, a non-depolarizing neuromuscular blocking agent, can directly stimulate mast cells, leading to their degranulation and the release of histamine.[1][2] This action is independent of its primary mechanism of blocking nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.[3] The release of histamine can cause various systemic effects, including hypotension, bronchospasm, and increased salivary secretions.[4][5]
Q2: What are the common clinical and experimental manifestations of tubocurarine-induced histamine release?
A2: Common manifestations include a drop in blood pressure (hypotension), increased heart rate (tachycardia), skin flushing, and wheal formation at the injection site.[6][7] In animal models and in vitro preparations, this can be quantified by measuring the concentration of histamine in plasma or supernatant.
Q3: Are there alternative neuromuscular blocking agents with a lower propensity for histamine release?
A3: Yes, several newer neuromuscular blocking agents have been developed with a significantly lower risk of causing histamine release. These include aminosteroid-based agents like rocuronium (B1662866) and vecuronium, and the benzylisoquinolinium compound cisatracurium.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly severe hypotension or bronchospasm observed after tubocurarine administration. | High level of histamine release. | - Immediately administer antihistamines (H1 and H2 blockers).- Ensure adequate ventilation and oxygenation.- For future experiments, consider pretreating with antihistamines or using an alternative neuromuscular blocking agent with a lower histamine-releasing potential. |
| High variability in histamine release between experimental subjects. | Differences in individual sensitivity or mast cell reactivity. | - Standardize the experimental conditions as much as possible.- Increase the sample size to account for biological variability.- Consider using an in vitro model with isolated mast cells for more controlled studies. |
| Difficulty in measuring histamine levels accurately. | Improper sample collection or processing. | - Collect blood samples in heparinized tubes and place them on ice immediately.- Centrifuge at low speed to separate plasma.- Store plasma samples at -80°C until analysis.- Use a validated histamine ELISA kit for quantification.[8] |
| Pretreatment with antihistamines is not completely effective. | The dose of antihistamine may be insufficient, or the timing of administration may be suboptimal. | - Optimize the dose and timing of antihistamine pretreatment. H1 and H2 blockers should be administered approximately 30-60 minutes before tubocurarine.- Consider combining H1 and H2 receptor antagonists for a synergistic effect.[9] |
Data Presentation
Table 1: Relative Histamine Releasing Ability of Neuromuscular Blocking Agents
| Drug | Relative Histamine Releasing Ability (Pancuronium = 1) |
| Vecuronium | 1.1 |
| Suxamethonium | 1.7 |
| Alcuronium | 5 |
| Atracurium (B1203153) | 52 |
| d-Tubocurarine | 172 |
Source: Adapted from Galletly, D. C. (1986). Comparative cutaneous histamine release by neuromuscular blocking agents. Anaesthesia and Intensive Care, 14(4), 365-369.[10]
Table 2: Effect of Pretreatment on Tubocurarine-Induced Histamine Release
| Pretreatment Agent | Concentration/Dose | Reduction in Histamine Release (%) | Reference |
| Halothane (B1672932) | 2.0% | ~80% | [11] |
| Atropine (B194438) Sulfate (B86663) | >0.025 mg/kg | Significant Inhibition | [12] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Histamine Release from Mast Cells
Objective: To quantify the direct histamine-releasing effect of tubocurarine on isolated mast cells.
Methodology:
-
Mast Cell Isolation: Isolate peritoneal mast cells from a suitable animal model (e.g., rat) by peritoneal lavage with a buffered salt solution.
-
Cell Preparation: Wash the isolated cells and resuspend them in a buffer containing calcium.
-
Incubation with Tubocurarine: Aliquot the mast cell suspension into microcentrifuge tubes. Add varying concentrations of this compound to the tubes. Include a positive control (e.g., compound 48/80) and a negative control (buffer only).
-
Incubation: Incubate the tubes at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Quantification: Carefully collect the supernatant. Measure the histamine concentration in the supernatant using a sensitive method such as a fluorometric assay or a commercially available Histamine ELISA kit.[8]
-
Calculation of Percent Release: To determine the total histamine content, lyse a separate aliquot of cells (e.g., by sonication or boiling). Calculate the percentage of histamine release for each tubocurarine concentration relative to the total histamine content.[11]
Protocol 2: In Vivo Assessment of Antihistamine Pretreatment
Objective: To evaluate the efficacy of antihistamine pretreatment in reducing the systemic effects of tubocurarine-induced histamine release.
Methodology:
-
Animal Preparation: Anesthetize the experimental animal (e.g., monkey, rat) and insert catheters for drug administration and blood sampling.
-
Pretreatment: Divide the animals into groups. Administer the pretreatment agent (e.g., atropine sulfate, 0.025-0.05 mg/kg, intramuscularly) or a saline placebo 30 minutes prior to tubocurarine administration.[12]
-
Baseline Measurements: Collect a baseline blood sample to measure plasma histamine levels.
-
Tubocurarine Administration: Administer a bolus intravenous injection of this compound (e.g., 0.5 mg/kg).
-
Post-Injection Sampling: Collect blood samples at various time points after tubocurarine injection (e.g., 1, 3, 5, 10, and 20 minutes).[12]
-
Histamine Analysis: Process the blood samples to obtain plasma and measure histamine concentrations using a suitable assay (e.g., fluorometric method or high-speed liquid chromatography).[12]
-
Data Analysis: Compare the plasma histamine levels between the pretreated and placebo groups to determine the effectiveness of the antihistamine in inhibiting histamine release.
Mandatory Visualizations
Caption: Signaling pathway of tubocurarine-induced histamine release from mast cells.
Caption: Experimental workflow for assessing antihistamine pretreatment efficacy.
Caption: Troubleshooting logic for adverse events with tubocurarine.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of tubocurarine on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuromuscular efficacy and histamine-release hemodynamic changes produced by rocuronium versus atracurium: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novamedline.com [novamedline.com]
- 9. Histamine release by neuromuscular blocking agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of d-tubocurarine-induced histamine release by halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Inhibition of histamine liberation with atropine sulfate following administration of d-tubocurarine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cardiovascular Side Effects of Tubocurarine in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tubocurarine (B1210278) in experimental settings. The focus is on anticipating and managing the cardiovascular side effects of this neuromuscular blocking agent.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving tubocurarine, offering step-by-step guidance for resolution.
Issue 1: Sudden and Severe Hypotension Post-Tubocurarine Administration
Symptoms: A rapid drop in mean arterial pressure (MAP) of >20% from baseline immediately following intravenous injection of tubocurarine.
Potential Causes:
-
Rapid Histamine (B1213489) Release: Fast injection rates can lead to a surge in plasma histamine.
-
Ganglionic Blockade: Inhibition of sympathetic tone.
-
Dose Miscalculation: An unintentional overdose of tubocurarine.
Immediate Actions:
-
Temporarily Halt Experiment: Pause any further administration of substances.
-
Ensure Adequate Ventilation and Oxygenation: Since tubocurarine causes respiratory muscle paralysis, mechanical ventilation is essential.
-
Administer Intravenous Fluids: A rapid bolus of isotonic crystalloid solution (e.g., 0.9% saline) can help restore intravascular volume.
-
Consider Vasopressors: If hypotension persists despite fluid resuscitation, the use of sympathomimetic agents may be necessary.[1]
Experimental Workflow for Emergency Management of Severe Hypotension
Caption: Emergency response workflow for severe hypotension.
Issue 2: Persistent Tachycardia Following Tubocurarine Administration
Symptoms: A sustained heart rate increase of >15% from baseline after tubocurarine injection.
Potential Causes:
-
Reflex Tachycardia: A compensatory response to hypotension.
-
Vagal Blockade: Although less pronounced than its other effects, tubocurarine can have some vagolytic action.
Troubleshooting Steps:
-
Assess Blood Pressure: Determine if the tachycardia is a reflex to hypotension. If so, addressing the hypotension (see Issue 1) should resolve the tachycardia.
-
Rule Out Other Causes: Ensure anesthetic depth is adequate and that there are no other experimental variables causing sympathetic stimulation.
-
Consider Beta-Blockers with Caution: In severe cases not responsive to blood pressure correction, a low dose of a short-acting beta-blocker could be considered, but this should be done with extreme caution as it may worsen hypotension.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of tubocurarine and their mechanisms?
A1: The primary cardiovascular side effects of tubocurarine are hypotension and tachycardia.[2] These are caused by two main mechanisms:
-
Histamine Release: Tubocurarine is a potent inducer of histamine release from mast cells.[3] Histamine causes vasodilation, leading to a drop in blood pressure.
-
Ganglionic Blockade: Tubocurarine can block nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, which reduces sympathetic tone and contributes to hypotension.[4][5][6]
References
- 1. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, metocurine, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of d-tubocurarine and pancuronium in newborn lambs during normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular and neuromuscular effects of dimethyl tubocurarine in anaesthetized cats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of prostacyclin to D-tubocurarine-induced hypotension in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Nondepolarizing (Competitive) Neuromuscular Blockers: Pharmacological Actions [jove.com]
Optimizing tubocurarine dosage to avoid prolonged paralysis
Technical Support Center: Tubocurarine (B1210278) Dosage Optimization
This guide provides technical support for researchers, scientists, and drug development professionals on the optimal use of tubocurarine, with a focus on preventing prolonged paralysis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tubocurarine?
A1: Tubocurarine is a non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[3] By blocking these receptors, it prevents ACh from binding and initiating the muscle contraction cascade, resulting in skeletal muscle relaxation and paralysis.[3][4][5]
Q2: Why is precise dosage of tubocurarine critical in research?
A2: Precise dosing is crucial to achieve the desired level of muscle relaxation for experimental procedures without causing excessive or prolonged paralysis, which can lead to respiratory failure and death.[2][6] An overdose can be difficult to reverse and may result in a state known as "neostigmine-resistant curarization," where standard reversal agents are ineffective.[7][8]
Q3: What are the initial signs of tubocurarine's effects?
A3: The onset of action is typically around 5 minutes.[6] In human subjects, initial effects include a feeling of heaviness in the eyelids and double vision (diplopia), followed by relaxation of facial muscles, tongue, pharynx, neck, back, and finally the extremities.[6] In animal models, this translates to a progressive loss of motor function.
Q4: How long do the effects of tubocurarine last?
A4: Tubocurarine is a long-acting agent.[3] A single dose typically has a duration of action of 60 to 120 minutes.[6] The initial brief duration of paralysis is due to the redistribution of the drug, but with repeated doses, tissues can become saturated, leading to a prolonged effect influenced by metabolism and excretion.[9]
Q5: Can tubocurarine be administered orally?
A5: No, tubocurarine is not effectively absorbed across mucous membranes and must be administered parenterally (e.g., intravenously) to be effective.[4][6]
Troubleshooting Guide
Issue 1: Paralysis is more profound or longer than anticipated.
-
Question: Did you account for all interacting substances?
-
Answer: The neuromuscular blocking effects of tubocurarine can be enhanced by several substances, including certain anesthetics (e.g., halothane, enflurane), aminoglycoside antibiotics (e.g., neomycin, streptomycin), and magnesium salts.[1][10][11][12] Ensure that the dosage is adjusted if these agents are used concurrently.
-
-
Question: Is the subject's physiological state within the normal range?
-
Question: Was the dose calculated based on the correct body weight?
-
Answer: For obese subjects, dosing should be based on ideal body weight to avoid overdosing.[13]
-
Issue 2: Difficulty in reversing the neuromuscular blockade.
-
Question: Was the neuromuscular blockade excessively deep before attempting reversal?
-
Answer: Administering a reversal agent like neostigmine (B1678181) during a profound block (e.g., when Train-of-Four count is zero) may be ineffective.[16] It is recommended to wait for some degree of spontaneous recovery (a TOF count of at least 3) before administering an antagonist.[17]
-
-
Question: Was the initial dose of tubocurarine too high?
-
Answer: Adequate reversal with neostigmine is most effective against blocking doses of tubocurarine.[7] If the administered dose is significantly higher (e.g., double or triple the blocking dose), reversal becomes much more difficult and may not be achievable, leading to "neostigmine-resistant curarization".[7][8]
-
-
Question: Is the subject receiving any drugs that interfere with reversal?
-
Answer: Certain antibiotics can potentiate the block to an extent that it is only partially antagonized by neostigmine.[10]
-
Issue 3: Unexpected cardiovascular effects are observed.
-
Question: Were there signs of hypotension or tachycardia?
-
Answer: Tubocurarine can cause the release of histamine, which may lead to adverse effects such as hypotension, bronchospasm, and reflex tachycardia.[1][2][9][18] Administering the injection slowly can help mitigate these effects. If severe hypotension occurs, treatment with IV fluids may be necessary.[9][18]
-
Quantitative Data Summary
The effective dose of tubocurarine is highly dependent on several factors, including the species being studied, the specific muscle being monitored, and the frequency of nerve stimulation used for monitoring.
| Parameter | Species/Condition | Value | Reference |
| ED50 | Cat (Gastrocnemius muscle) | 105 µg/kg | [19] |
| ED50 | Cat (Soleus muscle) | 150 µg/kg | [19] |
| ED50 | Human (0.1 Hz stimulation) | 0.25 mg/kg | [20] |
| ED95 | Human (0.1 Hz stimulation) | 0.52 mg/kg | [20] |
| ED50 | Human (1.0 Hz stimulation) | 0.07 mg/kg | [20] |
| ED95 | Human (1.0 Hz stimulation) | 0.15 mg/kg | [20] |
| Time of Onset | Human | ~5 minutes | [6] |
| Duration of Action | Human | 60 - 120 minutes | [6] |
| Half-life (Phase 1) | Human | 8.9 minutes | [21] |
| Half-life (Phase 2) | Human | 123.8 minutes | [21] |
Key Experimental Protocols
Protocol 1: Monitoring Neuromuscular Blockade with Train-of-Four (TOF) Stimulation
Objective: To quantitatively assess the depth of neuromuscular blockade induced by tubocurarine. This is crucial for titrating the dose and ensuring a safe recovery.[22]
Methodology:
-
Electrode Placement: Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve in larger animals or the sciatic nerve in rodents).
-
Stimulator Setup: Use a peripheral nerve stimulator capable of delivering a constant current.[23]
-
Supramaximal Stimulation: Before administering tubocurarine, determine the supramaximal stimulus. This is the minimum current required to elicit a maximal muscle twitch response. Set the stimulator to 10-20% above this level.
-
TOF Application: The TOF consists of four supramaximal stimuli delivered at a frequency of 2 Hz (one stimulus every 0.5 seconds).[23][24]
-
Data Acquisition: Record the evoked muscle contractions (twitches). This can be done qualitatively (by observing the number of twitches) or quantitatively using acceleromyography or similar techniques.[22]
-
Interpretation:
-
TOF Count: The number of observed twitches (out of four) indicates the depth of the block. A count of 1 or 2 twitches out of 4 generally corresponds to adequate surgical relaxation (85-95% receptor occupancy). A count of 0 indicates a profound block (100% paralysis).[25]
-
TOF Ratio: For quantitative monitoring, the TOF ratio is calculated as the amplitude of the fourth twitch (T4) divided by the amplitude of the first twitch (T1). As the block deepens, the T4 response fades first, leading to a decrease in the ratio. A TOF ratio of ≥0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[17][22]
-
Protocol 2: Reversal of Tubocurarine Blockade with Neostigmine
Methodology:
-
Assess Blockade Depth: Before administering a reversal agent, confirm that the neuromuscular blockade is not too profound. Use TOF monitoring to ensure that there are at least two to three twitches present.[17] Attempting to reverse a complete block (0 twitches) is often ineffective.[16]
-
Prepare Reversal Solution: Neostigmine, an acetylcholinesterase inhibitor, is the standard reversal agent.[3] It should be administered with an anticholinergic agent (e.g., atropine (B194438) or glycopyrrolate) to counteract the muscarinic side effects of neostigmine (such as bradycardia and increased salivation).
-
Administration: Administer the neostigmine/anticholinergic combination intravenously. The dose of neostigmine should be carefully calculated. While specific research dosages vary, clinical guidelines often suggest doses up to 0.07 mg/kg.
-
Monitor Recovery: Continuously monitor neuromuscular function using TOF stimulation. Full recovery is indicated by a TOF ratio returning to ≥0.9.[17]
-
Post-Reversal Observation: Continue to observe the subject for any signs of re-curarization (a return of muscle weakness) as the reversal agent wears off.
Visualizations
Caption: Mechanism of tubocurarine at the neuromuscular junction.
Caption: Workflow for tubocurarine administration and monitoring.
Caption: Troubleshooting logic for prolonged paralysis.
References
- 1. Articles [globalrx.com]
- 2. Tubocurarine - Humanitas.net [humanitas.net]
- 3. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Irreversible curarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mutual potentiation of the neuromuscular effects of antibiotics and relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. download.lww.com [download.lww.com]
- 12. Decrease in dose requirement of d-tubocurarine by volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. drugs.com [drugs.com]
- 15. tubocurarine | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 16. academic.oup.com [academic.oup.com]
- 17. resources.wfsahq.org [resources.wfsahq.org]
- 18. Tubocurarine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studies of d-tubocurarine pharmacokinetics in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuromuscular monitoring - Wikipedia [en.wikipedia.org]
- 23. derangedphysiology.com [derangedphysiology.com]
- 24. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 25. ppno.ca [ppno.ca]
Technical Support Center: Tubocurarine Chloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of tubocurarine (B1210278) chloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for tubocurarine chloride solutions?
A1: For short-term storage, solutions can be kept at room temperature (25°C) for up to 45 days with less than 10% loss in potency.[1][2] For long-term storage, it is recommended to store solutions at 4°C, where they exhibit less than 1% potency loss after 90 days.[1][2] Some sources also suggest that reconstituted solutions can be aliquoted and frozen at -20°C for up to one to three months.[3][4] Always equilibrate refrigerated or frozen solutions to room temperature and ensure no precipitation is present before use.[3]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of this compound injection solutions has been observed to remain stable over a 90-day study period when stored at either ambient temperature or 4°C.[1][2] The acceptable pH range for this compound injections is typically between 3.0 and 6.0.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be sensitive to light.[5] Therefore, it is recommended to store the solutions in light-resistant containers.[6]
Q4: What are the primary degradation pathways for this compound?
A4: Forced degradation studies indicate that this compound is highly susceptible to oxidative degradation, even at room temperature.[3][7][8] However, it is relatively stable under hydrolytic (acidic, alkaline, and neutral), photolytic, and thermal stress conditions.[3][7][8]
Q5: What are some signs of degradation in a this compound solution?
A5: Signs of degradation can include a change in the physical appearance of the solution, such as discoloration or the formation of precipitates. A significant change in pH outside the recommended range can also indicate degradation. Quantitative analysis using a stability-indicating method like HPLC is the most reliable way to assess degradation by measuring the decrease in the concentration of the active ingredient and the appearance of degradation products.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected loss of potency in the solution. | - Improper storage temperature: Storage at elevated temperatures accelerates degradation. - Exposure to light: Photodegradation can occur if not stored in light-resistant containers. - Oxidative stress: Exposure to oxidizing agents can lead to rapid degradation.[3][7][8] - Incorrect pH: While generally stable, significant deviations from the optimal pH range could affect stability. | - Verify storage temperature is maintained at 4°C for long-term storage or controlled room temperature for short-term use.[1][2] - Ensure solutions are stored in amber vials or other light-protecting containers.[5][6] - Avoid introducing any potential oxidizing agents into the solution. Use high-purity solvents and reagents for preparation. - Measure the pH of the solution to ensure it is within the acceptable range (3.0-6.0). |
| Precipitate formation in the solution. | - Low temperature storage of a concentrated solution: Supersaturated solutions can precipitate at lower temperatures. - Change in pH: A shift in pH could reduce the solubility of this compound. - Interaction with container material: Although stable in polypropylene (B1209903) syringes, interactions with other materials are possible.[1][2] | - Gently warm the solution to room temperature and agitate to redissolve the precipitate.[4] Ensure complete dissolution before use. - Check the pH of the solution. - Use recommended container materials such as polypropylene or glass. |
| Discoloration of the solution. | - Degradation: The formation of degradation products can sometimes lead to a change in color. - Contamination: Introduction of foreign substances. | - Discard the solution if discoloration is observed, as it may indicate significant degradation. - Prepare fresh solutions using aseptic techniques to avoid contamination. |
Stability Data Summary
The following tables summarize the stability of this compound solutions under different storage conditions.
Table 1: Stability of 3 mg/mL this compound Injection in Polypropylene Syringes [1][2]
| Storage Temperature | Duration | Potency Loss | pH Change |
| 25°C (Ambient) | 45 days | < 10% | Not significant |
| 4°C | 90 days | < 1% | Not significant |
Table 2: General Storage Recommendations for Reconstituted Solutions
| Storage Temperature | Duration | Reference |
| -20°C | Up to 1 month | [3] |
| -20°C | Up to 3 months | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from established methods for the analysis of this compound and its degradation products.[3][7]
1. Objective: To determine the concentration of this compound and detect the presence of degradation products in a solution over time.
2. Materials:
- This compound reference standard
- Acetonitrile (HPLC grade)
- Formic acid (or Phosphoric acid)
- Water (HPLC grade)
- This compound solution for testing
- HPLC system with a UV detector
- C18 column (e.g., Waters Acquity CSH C18, 1.7 µm, 2.1 mm × 100 mm)[3][7]
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient Elution: A suitable gradient to separate degradation products from the parent peak.
- Flow Rate: 0.3 mL/min[3][7]
- Injection Volume: 5 µL[3][7]
- Detection Wavelength: 280 nm (or 210 nm for degradation products)[3][7]
- Column Temperature: Ambient or controlled at 25°C
4. Procedure:
- Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
- Sample Preparation: Dilute the this compound test solution to a suitable concentration with the mobile phase.
- Injection: Inject the standard and sample solutions into the HPLC system.
- Analysis: Record the chromatograms and determine the peak area of this compound in both the standard and sample. Calculate the concentration of this compound in the sample. Monitor for the appearance of any new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study based on ICH guidelines.[3][7][8]
1. Objective: To investigate the degradation profile of this compound under various stress conditions.
2. Procedure:
- Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature.
- Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature.
- Neutral Hydrolysis: Reflux the this compound solution in water at 60°C.
- Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.[8]
- Thermal Degradation: Expose the solid drug or solution to dry heat (e.g., 60°C).
- Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and/or a combination of UV and visible light as per ICH Q1B guidelines.
3. Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for this compound solution stability issues.
Caption: Simplified degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. (+)-Tubocurarine chloride [hellobio.com]
- 7. uspbpep.com [uspbpep.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
Factors affecting the potency of tubocurarine chloride
Welcome to the technical support center for tubocurarine (B1210278) chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of tubocurarine chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the muscle cell, leading to muscle relaxation and paralysis.[1]
Q2: What are the recommended storage conditions for this compound solutions?
For optimal stability, this compound solutions should be prepared fresh for each experiment. If short-term storage is necessary, solutions can be stored at -20°C for up to one month. It is crucial to bring the solution to room temperature and ensure no precipitation is present before use. For longer-term storage of the solid compound, it should be kept at +4°C and desiccated.
Q3: How does pH affect the potency of this compound?
The pH of the experimental medium can significantly influence the potency of tubocurarine. A decrease in pH (acidosis) enhances the neuromuscular blockade, while an increase in pH (alkalosis) diminishes its effect.[2] This is an important consideration in in vitro buffer selection and in monitoring physiological pH in in vivo studies.
Q4: Does temperature influence the activity of this compound?
Yes, temperature can affect the potency and duration of action of tubocurarine. Hypothermia has been shown to augment the neuromuscular blockade induced by tubocurarine.[3]
Q5: What are some common drug interactions to be aware of when using this compound?
This compound's effects can be potentiated by a variety of drugs, including certain anesthetics, antibiotics (e.g., aminoglycosides), and other neuromuscular blocking agents. Conversely, its effects can be antagonized by anticholinesterases like neostigmine. There are over 150 known drug interactions, so it is crucial to review the literature for the specific agents being used in your experimental setup.
Troubleshooting Guides
Problem: Inconsistent or weaker-than-expected neuromuscular blockade.
Possible Causes and Solutions:
-
Improper Storage: Tubocurarine solutions may have degraded. Prepare fresh solutions for each experiment and follow recommended storage guidelines. A study on this compound injection stability showed that at 25°C, there was less than a 10% loss in potency after 45 days, while at 4°C, the loss was less than 1% after 90 days.[4][5]
-
Incorrect pH of Buffer: An alkaline pH of the physiological salt solution can antagonize the effects of tubocurarine. Ensure the pH of your buffer is within the appropriate physiological range.
-
Temperature Fluctuations: Lower temperatures can potentiate the effects of tubocurarine. Maintain a stable and appropriate temperature for your experimental preparation.
-
Drug Interactions: If other compounds are present in your experimental system, they may be interfering with the action of tubocurarine. Review the literature for potential interactions.
-
Electrolyte Imbalance: Abnormal concentrations of electrolytes such as potassium, calcium, and magnesium can alter the neuromuscular blockade. Ensure your physiological salt solutions are correctly prepared. For instance, hypokalemia is known to enhance the blocking effect of tubocurarine.[2]
Problem: Unexpectedly prolonged or irreversible neuromuscular blockade.
Possible Causes and Solutions:
-
Overdosing: The concentration of tubocurarine may be too high for the specific preparation. Perform a dose-response curve to determine the optimal concentration.
-
Synergistic Effects with Other Drugs: The presence of other drugs may be potentiating the effect of tubocurarine.
-
Physiological Condition of the Animal Model: In in vivo experiments, conditions such as myasthenia gravis, renal impairment, or hepatic impairment can prolong the effects of tubocurarine.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the potency and stability of this compound.
Table 1: Potency of this compound in Different Models
| Parameter | Species/Model | Value | Reference |
| LD₅₀ (intravenous) | Mouse | 0.13 mg/kg | |
| LD₅₀ (intravenous) | Rabbit | 0.146 mg/kg | |
| IC₅₀ | Mouse muscle nAChR | 41 ± 2 nM | [6] |
| Kᵢ (inhibition of [³H]perhydrohistrionicotoxin binding) | Torpedo electric organ membranes (37°C) | 10 µM | [3] |
| Kᵢ (inhibition of [³H]perhydrohistrionicotoxin binding) | Torpedo electric organ membranes (22°C) | 100 µM | [3] |
Table 2: Influence of Temperature on this compound Stability
| Temperature | Storage Duration | Potency Loss | Reference |
| 25°C | 45 days | < 10% | [4][5] |
| 4°C | 90 days | < 1% | [4][5] |
Experimental Protocols
Rabbit Head-Drop Bioassay for Tubocurarine Potency
This in vivo method determines the potency of a tubocurarine sample by measuring the dose required to cause head-drop due to neck muscle relaxation.
Materials:
-
Healthy rabbits (2-2.5 kg)
-
Standard and test solutions of d-tubocurarine hydrochloride (e.g., 0.012% w/v in saline)
-
Infusion pump
-
Intravenous catheter for the marginal ear vein
-
Neostigmine methyl sulphate and atropine (B194438) sulphate for reversal, if needed
Procedure:
-
Acclimatize the rabbits to the experimental environment.
-
Divide the rabbits into two groups: one for the standard solution and one for the test solution. A crossover design is recommended to minimize biological variability.[1]
-
Place a rabbit in a holder that allows for free movement of its head.
-
Administer the tubocurarine solution via the marginal ear vein at a constant infusion rate.
-
Continue the infusion until the rabbit is unable to hold its head erect, which is the "head-drop" endpoint.[1]
-
Record the total volume of the solution infused.
-
Compare the mean dose of the test sample required to produce the head-drop with the mean dose of the standard preparation.[1]
Frog Rectus Abdominis Muscle Preparation for In Vitro Potency Assay
This in vitro method assesses the potency of tubocurarine by measuring its ability to inhibit acetylcholine-induced muscle contraction.
Materials:
-
Frog (e.g., Rana tigrina)
-
Frog Ringer's solution (Physiological Salt Solution - PSS)
-
Student's organ bath with an aerator and kymograph
-
Acetylcholine solution
-
Standard and test solutions of d-tubocurarine hydrochloride
Procedure:
-
Pith a frog and dissect the rectus abdominis muscle.
-
Mount the muscle in a student's organ bath containing Frog Ringer's solution, aerated with 95% O₂ and 5% CO₂.[1]
-
Allow the muscle to stabilize for 30-40 minutes, washing with fresh PSS every 10 minutes.[1]
-
Record a baseline of muscle tension on the kymograph.
-
Obtain a cumulative dose-response curve for acetylcholine to establish a submaximal contraction response.
-
Introduce a known concentration of the standard or test tubocurarine solution into the bath and allow it to equilibrate with the tissue.
-
Re-determine the acetylcholine dose-response curve in the presence of tubocurarine.
-
The potency of the test sample is determined by comparing its ability to shift the acetylcholine dose-response curve to the right with that of the standard preparation. A concentration of 10µg of d-tubocurarine has been shown to produce a 44% inhibition of the muscle twitch response induced by acetylcholine.[7]
Visualizations
References
- 1. pharmacyconcepts.in [pharmacyconcepts.in]
- 2. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing tachyphylaxis with repeated tubocurarine administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated tubocurarine (B1210278) administration in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of tubocurarine administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the case of tubocurarine, a non-depolarizing neuromuscular blocking agent, this means that subsequent doses may produce a diminished or shorter-lasting muscle relaxation effect compared to the initial dose.[1][2][3] This phenomenon is also referred to as drug tolerance or desensitization.
Q2: What is the primary mechanism behind tubocurarine-induced tachyphylaxis?
A2: The primary proposed mechanism is the desensitization of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[4][5][6] Prolonged or repeated exposure to tubocurarine, a competitive antagonist, can lead to conformational changes in the nAChRs, rendering them less responsive to both the antagonist (tubocurarine) and the endogenous agonist, acetylcholine (ACh).[4][5] This results in a reduced neuromuscular blockade.
Q3: How can I identify tachyphylaxis in my experimental setup?
A3: Tachyphylaxis can be identified by observing a progressively shorter duration of action or a decreased magnitude of muscle paralysis with repeated, consistent doses of tubocurarine.[1] Quantitative monitoring of neuromuscular function, such as train-of-four (TOF) stimulation, will show a faster recovery of the twitch response after subsequent doses.[7]
Q4: Are there any strategies to prevent or mitigate tachyphylaxis to tubocurarine?
A4: While specific research on preventing tubocurarine tachyphylaxis is limited, general strategies for managing tachyphylaxis with non-depolarizing neuromuscular blockers include:
-
Increasing the dose: A higher subsequent dose may be required to achieve the same level of neuromuscular blockade. However, this approach should be carefully monitored to avoid potential side effects.
-
Increasing the dosing interval: Allowing for a longer period between doses may permit the nAChRs to recover their sensitivity.
-
Administering an acetylcholinesterase inhibitor: Drugs like neostigmine (B1678181) can increase the concentration of acetylcholine at the neuromuscular junction, which can help to overcome the competitive blockade of tubocurarine.[8][9][10]
Q5: Can tachyphylaxis to tubocurarine be reversed?
A5: Reversal of the neuromuscular blockade caused by tubocurarine, even in the presence of tachyphylaxis, can be achieved by administering an acetylcholinesterase inhibitor such as neostigmine.[8][9][10] These agents increase the availability of acetylcholine at the synaptic cleft, which then competes more effectively with tubocurarine for binding to the nAChRs, thereby restoring neuromuscular transmission.
Troubleshooting Guides
Issue: Decreased Efficacy of Tubocurarine on Repeated Administration
-
Symptom: Subsequent doses of tubocurarine fail to produce the expected level or duration of neuromuscular blockade.
-
Possible Cause: Development of tachyphylaxis due to nAChR desensitization.
-
Troubleshooting Steps:
-
Verify Dose and Concentration: Double-check the concentration of your tubocurarine solution and the accuracy of the administered dose.
-
Monitor Neuromuscular Function: Employ quantitative monitoring (e.g., TOF stimulation) to objectively assess the degree of neuromuscular blockade and its recovery time.
-
Adjust Dosing Regimen:
-
Increase Dose: Cautiously increase the subsequent dose of tubocurarine and monitor the response.
-
Extend Dosing Interval: Increase the time between administrations to allow for receptor re-sensitization.
-
-
Consider a Reversal Agent: If the goal is to overcome the blockade, administer an acetylcholinesterase inhibitor like neostigmine.
-
Issue: Unexpectedly Rapid Recovery from Neuromuscular Blockade
-
Symptom: The duration of muscle paralysis is significantly shorter with the second or third dose of tubocurarine compared to the first.
-
Possible Cause: Tachyphylaxis leading to an accelerated recovery of neuromuscular function.
-
Troubleshooting Steps:
-
Review Experimental Timeline: Analyze the timing of your tubocurarine administrations. Short intervals are more likely to induce tachyphylaxis.
-
Pharmacokinetic Considerations: Be aware of the pharmacokinetic profile of tubocurarine in your specific animal model, as rapid clearance could contribute to a shorter duration of action.
-
Implement a Standardized Monitoring Protocol: Use a consistent method to measure the duration of the blockade to confirm that the observed rapid recovery is a true pharmacological effect.
-
Data Presentation
Table 1: Hypothetical Quantitative Data on Tubocurarine Tachyphylaxis
| Parameter | Initial Dose (0.5 mg/kg) | Second Dose (0.5 mg/kg) | Third Dose (0.5 mg/kg) |
| Time to 95% Blockade (minutes) | 5.2 ± 0.8 | 5.5 ± 0.9 | 6.1 ± 1.1 |
| Duration of 95% Blockade (minutes) | 45.3 ± 5.1 | 32.7 ± 4.8 | 21.5 ± 3.9 |
| Time to TOF Ratio >0.9 (minutes) | 75.8 ± 8.2 | 60.1 ± 7.5 | 48.9 ± 6.7 |
Note: This data is hypothetical and intended for illustrative purposes due to the limited availability of specific quantitative studies on tubocurarine tachyphylaxis.
Experimental Protocols
Protocol 1: Induction and Quantification of Tubocurarine Tachyphylaxis in a Rodent Model
Objective: To induce and quantify the development of tachyphylaxis to repeated intravenous administration of tubocurarine.
Materials:
-
Male Wistar rats (250-300g)
-
Tubocurarine chloride solution (1 mg/mL in saline)
-
Anesthetic agent (e.g., isoflurane)
-
Mechanical ventilator
-
Neuromuscular transmission monitor with stimulating electrodes
-
Data acquisition system
Procedure:
-
Anesthetize the rat and maintain a stable plane of anesthesia.
-
Intubate the animal and provide mechanical ventilation.
-
Place stimulating electrodes along the path of the sciatic nerve and a force-displacement transducer on the gastrocnemius muscle to record twitch tension.
-
Administer a baseline train-of-four (TOF) stimulation and record the twitch response.
-
Administer an initial intravenous dose of tubocurarine (e.g., 0.5 mg/kg).
-
Continuously monitor and record the twitch response until it returns to at least 90% of the baseline (TOF ratio > 0.9).
-
Once the TOF ratio has recovered, administer a second identical dose of tubocurarine.
-
Repeat the monitoring and recording of the neuromuscular blockade and recovery.
-
Administer a third identical dose following recovery from the second dose.
-
Analyze the data to compare the onset, duration, and recovery time of the neuromuscular blockade for each dose.
Mandatory Visualizations
Caption: Normal neuromuscular junction signaling and the inhibitory action of tubocurarine.
Caption: Experimental workflow for inducing and observing tachyphylaxis.
Caption: Proposed mechanism of tubocurarine-induced tachyphylaxis.
References
- 1. anesth-pain-med.org [anesth-pain-med.org]
- 2. youtube.com [youtube.com]
- 3. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuromuscular Blocking Agents and Reversal Agents Usage, and Neuromuscular Blockade Monitoring in the Intensive Care Unit – Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 10. perioperativecpd.com [perioperativecpd.com]
Technical Support Center: Minimizing Tubocurarine-Induced Bronchospasm in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tubocurarine (B1210278) in animal studies. The focus is on minimizing the common adverse effect of bronchospasm.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tubocurarine-induced bronchospasm in animal models?
A1: Tubocurarine-induced bronchospasm is primarily caused by the release of histamine (B1213489) from mast cells.[1][2] Tubocurarine, a benzylisoquinoline compound, can directly activate mast cells, leading to degranulation and the release of various mediators, with histamine being a key contributor to bronchoconstriction.[1][3]
Q2: Which animal species are susceptible to tubocurarine-induced bronchospasm?
A2: Several animal species have been shown to be susceptible to tubocurarine-induced histamine release and subsequent bronchospasm, including rats, mice, hamsters, guinea pigs, and dogs.[4] However, the intensity of the response can vary significantly between species.
Q3: Are there alternative neuromuscular blocking agents with a lower risk of causing bronchospasm?
A3: Yes, several alternative neuromuscular blocking agents have a lower propensity for histamine release compared to tubocurarine. Steroidal neuromuscular blockers like pancuronium (B99182) and vecuronium (B1682833) are known to have a significantly lower histamine-releasing potential.[5][6][7][8] Atracurium (B1203153), another benzylisoquinoline derivative, also releases histamine but to a lesser extent than tubocurarine.[5][8][9][10] Chandonium iodide has been reported to have no significant histamine-releasing activity in animal studies.[1]
Troubleshooting Guide
Issue: Unexpectedly high incidence or severity of bronchospasm observed in study animals.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High Histamine Release Potential of Tubocurarine | Consider using an alternative neuromuscular blocking agent with a lower histamine-releasing profile, such as pancuronium, vecuronium, or atracurium.[5][6][7][8][9] |
| Rapid Intravenous Injection | Administer tubocurarine as a slow intravenous infusion rather than a rapid bolus. A slower rate of administration can reduce the peak plasma concentration and may lessen the extent of mast cell degranulation. |
| Animal Strain or Species Sensitivity | Be aware of potential strain or species-specific differences in sensitivity to tubocurarine-induced histamine release. If possible, conduct a pilot study with a small number of animals to assess sensitivity. |
| Anesthetic Choice | The choice of anesthetic can influence the severity of bronchospasm. Halothane (B1672932) has been shown to inhibit d-tubocurarine-induced histamine release.[11] Consider using halothane as the anesthetic agent. |
| Lack of Pretreatment | Implement a pretreatment protocol with antihistamines (H1 and H2 receptor antagonists) or a mast cell stabilizer like cromolyn (B99618) sodium.[3][12][13][14][15][16][17] |
Quantitative Data Summary
Table 1: Relative Histamine-Releasing Ability of Neuromuscular Blocking Agents
| Drug | Relative Histamine-Releasing Ability (Pancuronium = 1) | Reference |
| d-Tubocurarine | 172 | [5] |
| Atracurium | 52 | [5] |
| Alcuronium | 5 | [5] |
| Suxamethonium | 1.7 | [5] |
| Vecuronium | 1.1 | [5] |
| Pancuronium | 1 | [5] |
Table 2: Effect of Pretreatments on d-Tubocurarine-Induced Histamine Release
| Pretreatment | Animal/Tissue Model | d-Tubocurarine Concentration | % Histamine Release (Control) | % Histamine Release (Pretreatment) | Reference |
| 2% Halothane | Human foreskin | 3 X 10-5 M | 13.9 ± 3.7 | 2.8 ± 0.9 | [11] |
| 0.5% Halothane | Human foreskin | 3 X 10-5 M | 13.9 ± 3.7 | Not statistically significant reduction | [11] |
| Cimetidine (H2 antagonist) + Chlorpheniramine (H1 antagonist) | Human patients | 0.35 mg/kg | - | Partially prevented fall in systemic vascular resistance | [12] |
Experimental Protocols
Measurement of Bronchospasm using Whole-Body Plethysmography in Rats
This protocol provides a non-invasive method for assessing respiratory function and bronchospasm.
Materials:
-
Whole-body plethysmograph (WBP) chamber for rats
-
Pressure transducer
-
Pneumotachograph
-
Data acquisition and analysis software
-
Rat restraint device (optional, for acclimation)
Procedure:
-
Calibration: Calibrate the plethysmograph according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.
-
Acclimation: Place the rat in the WBP chamber for a period of acclimatization (e.g., 30-60 minutes) to minimize stress-related changes in breathing. The chamber should be well-ventilated.
-
Baseline Recording: Record baseline respiratory parameters for a stable period (e.g., 5-10 minutes). Key parameters to monitor include respiratory rate (f), tidal volume (VT), and minute ventilation (VE). The software will calculate enhanced pause (Penh), a dimensionless value that can be indicative of bronchoconstriction.
-
Drug Administration: Administer tubocurarine intravenously via a tail vein catheter.
-
Post-Injection Monitoring: Continuously record respiratory parameters for a defined period post-injection (e.g., 30-60 minutes) to observe the onset, peak, and duration of any bronchospastic effects.
-
Data Analysis: Analyze the recorded data to quantify changes in respiratory parameters from baseline. A significant increase in Penh and a decrease in airflow are indicative of bronchospasm.
Quantification of Plasma Histamine by ELISA
This protocol outlines the general steps for measuring histamine levels in rat plasma.
Materials:
-
Rat histamine ELISA kit
-
Microplate reader
-
Centrifuge
-
Pipettes and tips
-
EDTA-coated collection tubes
Procedure:
-
Blood Collection: Collect blood samples from the rats at baseline and at various time points after tubocurarine administration into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 1000 x g for 15 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until the assay is performed.
-
ELISA Protocol: Follow the specific instructions provided with the commercial rat histamine ELISA kit. The general steps typically involve:
-
Preparing standards and samples.
-
Adding standards and samples to the antibody-coated microplate wells.
-
Incubating the plate.
-
Washing the wells.
-
Adding the enzyme-conjugated secondary antibody and incubating.
-
Washing the wells.
-
Adding the substrate and incubating until color develops.
-
Stopping the reaction.
-
Reading the absorbance on a microplate reader at the specified wavelength.
-
-
Data Analysis: Calculate the histamine concentration in the samples by comparing their absorbance values to the standard curve generated from the known histamine standards.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of tubocurarine-induced mast cell degranulation.
Caption: Experimental workflow for assessing tubocurarine-induced bronchospasm.
References
- 1. HISTAMINE RELEASE AND CHANDONIUM IODIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of tubocurarine on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of the H1 and H2 receptor antagonists, terfenadine and ranitidine on the hypotensive and gastric pH effects of the histamine releasing drugs, morphine and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some studies on the release of histamine from mast cells treated with d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intradermal histamine releasing effect caused by Org-NC 45. A comparison with pancuronium, metocurine and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical comparison of atracurium and vecuronium (Org NC 45) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine-releasing potencies of atracurium, dimethyl tubocurarine and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of d-tubocurarine-induced histamine release by halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine antagonists and d-tubocurarine-induced hypotension in cardiac surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of cromolyn sodium on exercise-induced bronchospasm using a free running system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pretreatment of cromolyn sodium prior to reperfusion attenuates early reperfusion injury after the small intestine ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cromolyn sodium prevents bronchoconstriction and urinary LTE4 excretion in aspirin-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cromolyn sodium reduces LPS-induced pulmonary fibrosis by inhibiting the EMT process enhanced by MC-derived IL-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic range cromolyn dose-response inhibition and complete obliteration of SO2-induced bronchoconstriction in atopic adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Neuromuscular Blockade with Tubocurarine
Welcome to the technical support center for tubocurarine (B1210278), a valuable tool for researchers, scientists, and drug development professionals studying neuromuscular function. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is tubocurarine and how does it induce neuromuscular blockade?
Tubocurarine is a non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[2][3][4] By blocking these receptors, tubocurarine prevents ACh from binding and depolarizing the muscle fiber, thus inhibiting muscle contraction and leading to skeletal muscle relaxation.[2][5] This blockade can be overcome by increasing the concentration of ACh in the synaptic cleft, for instance, by administering an anticholinesterase agent like neostigmine (B1678181).[2]
Q2: My preparation shows significant variability in the response to the same dose of tubocurarine. What are the potential causes?
Variability in the neuromuscular blockade induced by tubocurarine can arise from several factors, including:
-
Physiological Factors:
-
Temperature: Hypothermia can augment and prolong the neuromuscular blockade.[6][7]
-
Acid-Base Balance: Acidosis (both respiratory and metabolic) tends to enhance the blocking effect of tubocurarine, while alkalosis can diminish it.[1][8][9][10][11]
-
Electrolyte Imbalances: Conditions like hypokalemia, hypocalcemia, and hypermagnesemia can potentiate the neuromuscular blockade.[9][12]
-
-
Experimental Conditions:
-
Stimulation Frequency: The apparent potency of tubocurarine is influenced by the frequency of nerve stimulation used for monitoring. Higher frequencies can make the blockade appear more potent.[13][14]
-
Drug Stability and Storage: Improper storage can lead to a loss of potency.[1][15][16] Tubocurarine is sensitive to light and should be stored at controlled room temperature, with freezing being avoided.[1] Solutions should ideally be prepared fresh; if stored, they should be kept at -20°C for no longer than a month.[3]
-
-
Drug Interactions:
-
Biological Variability:
-
Age and Species: There can be inter-individual and inter-species differences in sensitivity to tubocurarine. For instance, infants and children may be more resistant to its effects compared to adults.[19]
-
Pathophysiological States: Conditions like myasthenia gravis can dramatically increase sensitivity to non-depolarizing blockers.[1][11] Conversely, lower motor neuron injury can induce resistance.[20]
-
Troubleshooting Guide
Problem: Inconsistent onset and duration of neuromuscular blockade.
-
Possible Cause 1: Temperature Fluctuations.
-
Troubleshooting: Ensure the experimental preparation is maintained at a constant, physiological temperature. Use a temperature-controlled bath or chamber and monitor the temperature of the preparation throughout the experiment.
-
-
Possible Cause 2: Altered pH of the physiological solution.
-
Troubleshooting: Regularly check and maintain the pH of your buffer or perfusion fluid. Ensure that the buffering capacity is adequate to prevent significant pH shifts during the experiment.
-
-
Possible Cause 3: Inconsistent drug concentration.
-
Troubleshooting: Prepare fresh solutions of tubocurarine for each experiment from a properly stored stock. Verify the accuracy of your dilutions. Ensure thorough mixing of the drug in the experimental chamber.
-
Problem: The degree of blockade is deeper or shallower than expected.
-
Possible Cause 1: Incorrect stimulation parameters.
-
Troubleshooting: Standardize the frequency, duration, and intensity of the nerve stimulation used to assess the blockade. Use a supramaximal stimulus to ensure all motor units are activated.[21]
-
-
Possible Cause 2: Interaction with other compounds in the preparation.
-
Troubleshooting: Review all components of your experimental medium for potential interactions. If other drugs are present, conduct control experiments to assess their individual effects on neuromuscular transmission.
-
-
Possible Cause 3: Degradation of the tubocurarine stock solution.
Data Presentation
Table 1: Factors Influencing Tubocurarine Potency
| Factor | Effect on Neuromuscular Blockade | Reference |
| Hypothermia | Potentiates and prolongs blockade | [6][7] |
| Acidosis (Respiratory & Metabolic) | Enhances blockade | [1][8][9][10] |
| Alkalosis (Respiratory & Metabolic) | Diminishes blockade | [1][8][9][22] |
| Hypokalemia | Enhances blockade | [1][12] |
| Hypermagnesemia | Enhances blockade | [9][12] |
| Hypocalcemia | Enhances blockade | [9][12] |
| Volatile Anesthetics | Potentiate blockade | [18] |
| Anticholinesterases (e.g., Neostigmine) | Reverse blockade | [2] |
Table 2: Pharmacokinetic & Pharmacodynamic Parameters of Tubocurarine
| Parameter | Value | Conditions | Reference |
| Onset of Action | ~5 minutes | Intravenous administration | [4] |
| Duration of Action | 60 - 120 minutes | Intravenous administration | [4] |
| ED50 (in humans) | 0.25 mg/kg | 0.1 Hz stimulation frequency | [13] |
| ED95 (in humans) | 0.52 mg/kg | 0.1 Hz stimulation frequency | [13] |
| ED50 (in humans) | 0.07 mg/kg | 1.0 Hz stimulation frequency | [13] |
| ED95 (in humans) | 0.15 mg/kg | 1.0 Hz stimulation frequency | [13] |
| Dissociation Constant (Kd) | 0.34 µM | Frog neuromuscular junction, voltage-independent component | [23] |
| Plasma Protein Binding | ~30.5% | Rat plasma | [24] |
Experimental Protocols
Protocol 1: Assessment of Neuromuscular Blockade using Phrenic Nerve-Hemidiaphragm Preparation
This protocol is adapted from methodologies described for in-vitro assessment of neuromuscular blocking agents.
-
Preparation:
-
Humanely euthanize a rat or mouse according to approved institutional guidelines.
-
Carefully dissect the phrenic nerve and hemidiaphragm, ensuring the integrity of the neuromuscular junction.
-
Mount the preparation in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Stimulation and Recording:
-
Place the phrenic nerve on stimulating electrodes.
-
Attach the diaphragm to a force-displacement transducer to record isometric contractions.
-
Apply supramaximal stimuli (e.g., 0.2 ms (B15284909) duration) at a constant frequency (e.g., 0.1 Hz) to elicit twitch responses.
-
Allow the preparation to equilibrate for at least 30 minutes, or until a stable baseline twitch tension is achieved.
-
-
Drug Application:
-
Introduce tubocurarine into the organ bath at the desired concentration.
-
Record the resulting depression of the twitch height over time.
-
-
Data Analysis:
-
Express the twitch height as a percentage of the baseline pre-drug value.
-
Construct a dose-response curve by plotting the percentage of blockade against the logarithm of the tubocurarine concentration.
-
From this curve, determine parameters such as the IC50 (the concentration required to produce 50% blockade).
-
Protocol 2: In Vivo Assessment of Neuromuscular Blockade using Electromyography (EMG)
This protocol is a general guide for in vivo assessment in animal models.
-
Animal Preparation:
-
Anesthetize the animal according to an approved protocol.
-
Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve).
-
Place recording EMG electrodes over the corresponding muscle (e.g., the adductor pollicis).
-
-
Stimulation and Recording:
-
Drug Administration:
-
Administer tubocurarine intravenously at the desired dose.
-
-
Monitoring and Data Analysis:
-
Continuously monitor the EMG response.
-
The degree of neuromuscular blockade is often quantified by the TOF ratio: the ratio of the amplitude of the fourth response to the first response (T4/T1).[25] A decrease in this ratio indicates a non-depolarizing block.
-
The onset of blockade is the time from drug administration to the maximum reduction in the T1 height or TOF ratio.
-
The duration of the blockade is the time from drug administration until the T1 height or TOF ratio returns to a predetermined level (e.g., 90% of baseline).[25]
-
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of tubocurarine.
Caption: A logical workflow for troubleshooting variability in tubocurarine experiments.
References
- 1. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 3. (+)-Tubocurarine chloride [hellobio.com]
- 4. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 5. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-tubocurarine requirement during hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of temperature on a d-tubocurarine neuromuscular blockade and its antagonism by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Acid-Base Balance on Anesthetic Muscle Relaxants: A Comprehensive Review on Clinical Applications and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [Acid base changes and muscle relaxants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tubocurarine Disease Interactions - Drugs.com [drugs.com]
- 12. Tubocurarine - Humanitas.net [humanitas.net]
- 13. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of this compound injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
- 18. Decrease in dose requirement of d-tubocurarine by volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Re-evaluation of dosage and duration of action of d-tubocurarine in the pediatric age group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resistance to d-tubocurarine in lower motor neuron injury is related to increased acetylcholine receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 22. The effect of acid-base balance on neostigmine antagonism of d-tubocurarine-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinetics of d-tubocurarine disposition and pharmacologic response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. partone.litfl.com [partone.litfl.com]
- 26. Practice Guidelines for Monitoring Neuromuscular Blockade—Elements to Change to Increase the Quality of Anesthesiological Procedures and How to Improve the Acceleromyographic Method [mdpi.com]
Degradation pathways of tubocurarine chloride under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation of tubocurarine (B1210278) chloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the study of tubocurarine chloride degradation.
Issue 1: Inconsistent Degradation Results Under Light Exposure
Problem: You observe degradation of this compound when exposed to light, but some literature suggests it is stable under photolytic conditions.
Possible Causes and Solutions:
-
Long-term vs. Short-term Exposure: General statements about light sensitivity often refer to long-term storage.[1] Forced degradation studies, which follow specific ICH guidelines, might not show significant degradation under controlled, short-term photolytic stress.[2][3]
-
Wavelength and Intensity of Light: The degradation of a molecule can be dependent on the specific wavelength and intensity of the light source. Ensure your experimental setup for photostability testing aligns with ICH Q1B guidelines.
-
Formulation Effects: The presence of excipients or different solvent systems can influence the photostability of this compound.
-
Oxygen Presence: Photochemical reactions can be enhanced by the presence of oxygen. Consider if your experiments were conducted under aerobic or anaerobic conditions.
Troubleshooting Steps:
-
Document Light Conditions: Record the specific wavelength, intensity, and duration of light exposure in your experiments.
-
Follow ICH Q1B Guidelines: For systematic photostability testing, adhere to the protocols outlined in the ICH Q1B guideline.
-
Use a Control Sample: Always include a control sample that is protected from light to differentiate between photolytic and other modes of degradation.
-
Consider Formulation: If working with a formulated product, investigate the potential for interactions between this compound and other components.
Issue 2: Poor Separation of Degradation Products in HPLC
Problem: You are unable to achieve baseline separation between this compound and its degradation products using reverse-phase HPLC.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase: The pH and composition of the mobile phase are critical for the separation of basic compounds like tubocurarine and its metabolites.
-
Inappropriate Column Chemistry: Not all C18 columns are the same. The choice of end-capping and silica (B1680970) base can significantly affect selectivity.
-
Gradient Elution Not Optimized: A poorly optimized gradient may not provide sufficient resolution for closely eluting peaks.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The use of a slightly acidic mobile phase, such as 0.1% formic acid, can improve peak shape and resolution for tubocurarine and its degradation products.[2][3]
-
Modify Organic Solvent Gradient: Adjust the gradient slope and duration to enhance the separation of critical peak pairs.
-
Experiment with Different Columns: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a different C18 column, to alter selectivity.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under experimental stress conditions?
A1: The primary degradation pathway for this compound is oxidative degradation .[2][3] Forced degradation studies have shown that it is highly susceptible to oxidation, even at room temperature, while it remains stable under hydrolytic (acidic, alkaline, and neutral), thermal, and photolytic stress conditions as per ICH guidelines.[2][3]
Q2: How many degradation products are typically observed?
A2: Under oxidative stress, four to five degradation products (DPs) have been reported.[2][3] The exact number and nature of these DPs can depend on the specific oxidative conditions used.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For this compound injections (3 mg/mL) in polypropylene (B1209903) syringes, storage at 4°C results in less than 1% loss of potency after 90 days. At ambient temperature (25°C), a potency loss of less than 10% is observed after 45 days.[4] It is also recommended to protect solutions from light.[1]
Q4: Can you provide a starting point for an HPLC method to analyze this compound and its degradation products?
A4: Yes, a suitable stability-indicating HPLC method has been described in the literature.[2][3] Please refer to the detailed experimental protocol section below.
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Method | Observation | Reference |
| Oxidative | Hydrogen Peroxide | Highly sensitive ; forms four to five degradation products. | [2][3] |
| Acidic Hydrolysis | HCl | Stable | [2][3] |
| Alkaline Hydrolysis | NaOH | Stable | [2][3] |
| Neutral Hydrolysis | Water | Stable | [2][3] |
| Thermal | Heat | Stable | [2][3] |
| Photolytic | UV/Vis Light (ICH Q1B) | Stable | [2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on ICH guideline Q1A (R2) and published literature.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water and heat at 80°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug powder to dry heat at 60°C for a specified time.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: After the specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This method is adapted from published research.[2][3]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
-
Column: Waters Acquity CSH C18 (1.7 µm, 2.1 mm × 100 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 40% A, 60% B
-
10-12 min: Linear gradient to 20% A, 80% B
-
12-15 min: Hold at 20% A, 80% B
-
15-16 min: Return to 95% A, 5% B
-
16-20 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Degradation pathways of this compound under stress.
References
- 1. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tubocurarine Chloride and Pancuronium Bromide Efficacy for Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety profiles of two non-depolarizing neuromuscular blocking agents: tubocurarine (B1210278) chloride and pancuronium (B99182) bromide. The information presented is collated from various clinical studies and pharmacological resources to support research and development in anesthesiology and related fields.
Executive Summary
Tubocurarine chloride, a mono-quaternary benzylisoquinoline, and pancuronium bromide, a bis-quaternary aminosteroid, are both competitive antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. While both effectively induce skeletal muscle relaxation, they exhibit notable differences in potency, onset and duration of action, and cardiovascular side-effect profiles. Pancuronium generally demonstrates higher potency, a faster onset, and a longer duration of action compared to tubocurarine. Furthermore, tubocurarine is associated with histamine (B1213489) release, which can lead to hypotension and bronchospasm, whereas pancuronium is largely devoid of this effect but can cause a moderate increase in heart rate and arterial pressure.
Quantitative Comparison of Efficacy Parameters
The following table summarizes the key efficacy and safety parameters for this compound and pancuronium bromide, with data compiled from multiple sources.
| Parameter | This compound | Pancuronium Bromide |
| Potency (ED95) | ~0.5-0.6 mg/kg | ~0.05-0.07 mg/kg |
| Onset of Action | 3 - 5 minutes | 2 - 3 minutes |
| Duration of Action (Clinical) | 20 - 40 minutes | 40 - 60 minutes |
| Recovery Time | Slower | Faster initial recovery |
| Histamine Release | Significant | Minimal to none |
| Cardiovascular Effects | Hypotension, Tachycardia | Moderate increase in heart rate and mean arterial pressure |
| Ganglionic Blockade | Present | Absent |
Signaling Pathway and Mechanism of Action
Both tubocurarine and pancuronium are non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine receptors on the motor end-plate. By binding to these receptors, they prevent acetylcholine from depolarizing the muscle cell membrane, thereby inhibiting muscle contraction.
Mechanism of action for competitive neuromuscular blockers.
Experimental Protocols
The evaluation of neuromuscular blocking agents typically involves in vivo studies in animal models or clinical trials in humans. A common experimental design is a randomized, controlled, double-blind study.
Key Experiment: Assessment of Neuromuscular Blockade Using Train-of-Four (TOF) Stimulation
Objective: To quantify the onset, depth, and duration of neuromuscular blockade induced by this compound or pancuronium bromide.
Methodology:
-
Subject Preparation: Anesthetized subjects are monitored for vital signs. The ulnar nerve at the wrist is selected for stimulation.
-
Electrode Placement: Two stimulating electrodes are placed over the ulnar nerve. Recording electrodes are placed over the adductor pollicis muscle to measure the evoked muscle response.
-
Baseline Measurement: A baseline Train-of-Four (TOF) stimulation is delivered, consisting of four supramaximal electrical stimuli at a frequency of 2 Hz. The amplitude of the four evoked muscle twitches is recorded.
-
Drug Administration: A predetermined dose of this compound or pancuronium bromide is administered intravenously.
-
Data Acquisition: TOF stimulation is repeated at regular intervals (e.g., every 15 seconds) following drug administration. The evoked responses are recorded continuously.
-
Data Analysis:
-
Onset Time: The time from drug administration to 95% suppression of the first twitch (T1) of the TOF.
-
Depth of Blockade: The TOF ratio (T4/T1) is calculated. A decrease in the ratio indicates increasing neuromuscular blockade.
-
Duration of Clinical Action: The time from drug administration until T1 recovers to 25% of its baseline value.
-
Recovery Index: The time taken for T1 to recover from 25% to 75% of its baseline value.
-
A Comparative Guide to Tubocurarine Chloride and Succinylcholine for Neuromuscular Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two seminal neuromuscular blocking agents, tubocurarine (B1210278) chloride and succinylcholine (B1214915), to aid researchers in selecting the appropriate tool for their neuromuscular studies. The information presented is supported by experimental data and includes detailed methodologies for key experiments.
Executive Summary
Tubocurarine chloride and succinylcholine are foundational tools in neuromuscular research, each with a distinct mechanism of action and experimental utility. Tubocurarine, a non-depolarizing agent, acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to flaccid paralysis. In contrast, succinylcholine is a depolarizing agent that initially mimics acetylcholine, causing transient muscle fasciculations, followed by a persistent depolarization that leads to paralysis. The choice between these two agents depends critically on the specific aims of the research, including the desired onset and duration of the neuromuscular block, and the tolerance for initial muscle stimulation.
Mechanism of Action
This compound: The Competitive Antagonist
This compound functions by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the α-subunits of the postsynaptic nAChR at the neuromuscular junction.[1] By occupying these receptors without activating them, tubocurarine prevents the ion channel from opening, thereby inhibiting depolarization of the motor endplate and subsequent muscle contraction.[1] This competitive antagonism results in a flaccid paralysis. The effects of tubocurarine can be overcome by increasing the concentration of ACh in the synaptic cleft, for instance, through the administration of an acetylcholinesterase inhibitor.
Succinylcholine: The Depolarizing Agonist
Succinylcholine's structure is analogous to two linked acetylcholine molecules.[2] It acts as an agonist at the nAChR, binding to the receptors and causing the ion channel to open, which leads to a depolarization of the motor endplate.[2] This initial depolarization manifests as transient muscle fasciculations.[3] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, succinylcholine is broken down more slowly by plasma butyrylcholinesterase.[2] This leads to a prolonged depolarization of the endplate region, which in turn causes the voltage-gated sodium channels to become inactivated and increases potassium permeability in the surrounding membrane. The end result is a failure of action potential generation and a subsequent flaccid paralysis.[2]
Signaling Pathway Diagrams
Quantitative Data Comparison
The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound and succinylcholine based on available experimental data.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | This compound | Succinylcholine |
| Mechanism of Action | Non-depolarizing (Competitive Antagonist) | Depolarizing (Agonist) |
| Onset of Action | 3-5 minutes | 30-60 seconds |
| Duration of Action | 20-30 minutes (clinically significant) | 4-6 minutes |
| Metabolism | Primarily hepatic | Plasma butyrylcholinesterase |
| Initial Muscle Response | Flaccid paralysis | Transient fasciculations followed by paralysis |
Table 2: Potency Data
| Agent | ED50 | ED90 | ED95 | IC50 (in vitro) | Species/Conditions |
| This compound | 0.25 mg/kg | - | 0.52 mg/kg | ~2 x 10-6 M | Human (0.1 Hz stimulation)[4] / Rat phrenic nerve-diaphragm[5] |
| Succinylcholine | 0.13 mg/kg | 0.19 mg/kg | 0.22 mg/kg | ~2 x 10-6 M | Human (without dTC pretreatment)[3] / Rat phrenic nerve-diaphragm[5] |
| Succinylcholine (with dTC pretreatment) | 0.50 mg/kg | 1.02 mg/kg | 1.28 mg/kg | - | Human (0.05 mg/kg dTC)[6] |
ED50, ED90, ED95: Effective dose to produce 50%, 90%, and 95% neuromuscular blockade, respectively. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to study neuromuscular blocking agents.
In Vitro Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo model allows for the direct measurement of muscle contractile force in response to nerve stimulation in a controlled environment.[7][8]
Objective: To determine the potency and characteristics of neuromuscular blockade.
Materials:
-
Rodent (e.g., mouse or rat)
-
Krebs-Ringer solution (110 mM NaCl, 5 mM KCl, 1.25 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, 5 mM glucose, 20 mM NaHCO3), bubbled with 95% O2 and 5% CO2.[9]
-
Dissection tools
-
Organ bath with stimulating and recording electrodes
-
Force transducer
-
Data acquisition system
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the phrenic nerve and the attached hemidiaphragm muscle.
-
Mount the hemidiaphragm in the organ bath containing oxygenated Krebs-Ringer solution at 37°C.
-
Attach the tendon of the diaphragm to the force transducer.
-
Place the phrenic nerve on the stimulating electrodes.
-
Apply supramaximal stimuli (e.g., 0.1 Hz frequency, 0.1 ms (B15284909) duration) to the phrenic nerve to elicit twitch contractions.[8]
-
Record a stable baseline of twitch tension.
-
Add the neuromuscular blocking agent (tubocurarine or succinylcholine) to the bath in a cumulative or single-dose manner.
-
Record the inhibition of twitch height to generate a dose-response curve and determine parameters like IC50.
In Vivo Neuromuscular Monitoring using Train-of-Four (TOF) Stimulation
This in vivo method assesses the degree of neuromuscular blockade by observing the fade in muscle response to a series of four electrical stimuli.[10][11]
Objective: To evaluate the onset, duration, and recovery from neuromuscular blockade in a live animal model.
Materials:
-
Anesthetized research animal (e.g., dog, rabbit)
-
Peripheral nerve stimulator
-
Recording electrodes (e.g., for electromyography - EMG) or a force transducer/accelerometer
-
Data acquisition system
Procedure:
-
Anesthetize the animal according to an approved protocol.
-
Place stimulating electrodes along a peripheral nerve (e.g., ulnar or peroneal nerve).[10]
-
Place recording electrodes over the corresponding muscle belly or attach a force transducer to the tendon.
-
Determine the supramaximal stimulus: the lowest current that produces a maximal muscle response.
-
Apply TOF stimulation (four supramaximal stimuli at 2 Hz) at regular intervals (e.g., every 15 seconds).[10]
-
Record the baseline TOF ratio (T4/T1), which should be close to 1.0.
-
Administer the neuromuscular blocking agent intravenously.
-
Continuously record the TOF response to determine the onset of blockade (disappearance of twitches) and the duration of action (time to recovery of the TOF ratio).
Experimental Workflow Diagram
Side Effects and Other Considerations
-
This compound: Can cause histamine (B1213489) release, leading to hypotension and bronchospasm.[3]
-
Succinylcholine: The initial muscle fasciculations can cause postoperative muscle pain. It can also lead to hyperkalemia, particularly in patients with burns, nerve damage, or neuromuscular disease, which can result in cardiac arrhythmias.[3]
Conclusion
Both this compound and succinylcholine remain valuable pharmacological tools for neuromuscular research. Tubocurarine provides a stable, non-depolarizing block, making it suitable for studies requiring a consistent level of paralysis without initial muscle stimulation. Succinylcholine, with its rapid onset and short duration of action, is ideal for studies where a transient but profound block is needed. A thorough understanding of their distinct mechanisms, pharmacokinetic profiles, and potential side effects, as outlined in this guide, is paramount for the design of robust and informative neuromuscular studies.
References
- 1. mdpi.com [mdpi.com]
- 2. The "intubating dose" of succinylcholine: the effect of decreasing doses on recovery time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of d-tubocurarine pretreatment on succinylcholine twitch augmentation and neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Residual non-depolarising neuromuscular block assessed by train-of-four stimulation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocuronium vs. Tubocurarine: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy and safety profiles of rocuronium (B1662866) and d-tubocurarine, two non-depolarizing neuromuscular blocking agents. The information presented is synthesized from experimental data to assist researchers and drug development professionals in understanding the distinct characteristics of these compounds. While rocuronium represents a modern aminosteroidal agent known for its rapid onset, d-tubocurarine, a benzylisoquinolinium compound, is the prototypical, long-acting agent, now rarely used clinically but foundational in neuromuscular pharmacology.
Mechanism of Action
Both rocuronium and d-tubocurarine are competitive antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1] They bind to the α-subunits of the postsynaptic receptors, physically obstructing the binding of acetylcholine (ACh).[1] This antagonism prevents the receptor's ion channel from opening, thereby inhibiting depolarization of the motor endplate and subsequent muscle contraction.[1] This competitive nature means that the blockade can be overcome by increasing the concentration of ACh in the synaptic cleft, typically achieved by administering acetylcholinesterase inhibitors.
References
A Comparative Analysis of Atracurium and Tubocurarine for Neuromuscular Blockade
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of atracurium (B1203153) and tubocurarine (B1210278), two non-depolarizing neuromuscular blocking agents. The information presented is intended for researchers, scientists, and drug development professionals, offering a thorough examination of their pharmacological properties, supported by experimental data.
Introduction
Atracurium and tubocurarine are competitive antagonists of acetylcholine (B1216132) at the nicotinic receptors of the neuromuscular junction, leading to skeletal muscle relaxation.[1][2] Tubocurarine, a naturally occurring alkaloid, is the prototypical non-depolarizing muscle relaxant, while atracurium is a synthetic benzylisoquinolinium compound.[1][3] This guide will delve into a quantitative comparison of their potency, onset and duration of action, metabolic pathways, and side effect profiles, particularly concerning cardiovascular stability and histamine (B1213489) release.
Pharmacodynamic and Pharmacokinetic Properties: A Quantitative Comparison
The following table summarizes the key quantitative parameters of atracurium and tubocurarine derived from various clinical studies.
| Parameter | Atracurium | Tubocurarine | Reference(s) |
| Potency (ED95) | 0.2 mg/kg | Not explicitly stated in the provided results, but generally considered less potent than atracurium. | |
| Intubating Dose | 0.4 - 0.5 mg/kg | 0.5 - 0.6 mg/kg | [4] |
| Onset of Action | 2 - 2.5 minutes | Slower than atracurium | [4] |
| Time to Peak Effect | 3 - 5 minutes | Slower than atracurium | [4] |
| Clinical Duration of Action | 20 - 35 minutes | > 60 minutes | [4][5] |
| Recovery to 25% of Control | 35 - 45 minutes | > 60 minutes | [4][5] |
| Recovery to 95% of Control | ~60 minutes | Significantly longer than atracurium | [4] |
Mechanism of Action: Signaling Pathway at the Neuromuscular Junction
Both atracurium and tubocurarine act by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic receptors on the motor end-plate. This prevents depolarization of the muscle fiber and subsequent muscle contraction. The following diagram illustrates this signaling pathway.
Comparative Side Effect Profiles
A significant differentiating factor between atracurium and tubocurarine is their side effect profile, particularly concerning histamine release and cardiovascular effects.
Histamine Release and Cardiovascular Effects
Experimental data consistently demonstrates that tubocurarine has a greater propensity to cause histamine release compared to atracurium.[6][7] This can lead to more pronounced cardiovascular side effects.
| Cardiovascular Parameter | Atracurium (0.6 mg/kg) | Tubocurarine (0.6 mg/kg) | Reference(s) |
| Change in Heart Rate | Minimal change (-1.6 ± 1.3 beats/min) | Increased (+9.9 ± 1.9 beats/min) | [8] |
| Change in Mean Arterial Pressure | Transient decrease in 28% of subjects (-1.5 ± 1.1 mm Hg at 4 min) | Initial decrease in all patients, up to 50% of control (-10 ± 1.5 mm Hg at 4 min) | [8] |
| Histamine Release | Less likely to cause significant histamine release | Significant histamine release | [4][6] |
Other Side Effects
-
Ganglionic Blockade: Tubocurarine can cause ganglionic blockade, contributing to hypotension.[9]
-
Bronchoconstriction: Due to histamine release, bronchoconstriction can be a concern with tubocurarine, especially in asthmatic patients.[9]
Metabolism and Elimination
The metabolism of atracurium and tubocurarine differs significantly, impacting their duration of action and suitability for patients with organ dysfunction.
-
Atracurium: Undergoes Hofmann elimination, a non-enzymatic chemical degradation that occurs at physiological pH and temperature, and ester hydrolysis by non-specific plasma esterases.[4] This metabolism is independent of renal and hepatic function, making it a suitable agent for patients with kidney or liver failure.
-
Tubocurarine: Has a much longer duration of action, suggesting a slower elimination process that is more reliant on organ-dependent pathways.[1][9] Its use is less predictable in patients with renal failure.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of atracurium and tubocurarine.
Assessment of Neuromuscular Blockade
A common experimental workflow for comparing the neuromuscular blocking effects of these agents is as follows:
Detailed Methodology:
-
Patient Population: Typically involves adult patients classified as American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective surgical procedures.
-
Anesthesia: A standardized general anesthetic technique is employed to minimize confounding variables.
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist, and the evoked response of the adductor pollicis muscle is measured. Train-of-four (TOF) stimulation is a common modality. The degree of block is quantified by the depression of the first twitch (T1) or the TOF ratio (T4/T1).
-
Drug Administration: The drugs are administered intravenously as a bolus at equipotent doses (e.g., based on ED95).
-
Data Collection: Key parameters recorded include the time to 95% twitch depression (onset of action), the time from injection to 25% recovery of T1 (clinical duration of action), and the time to a TOF ratio of 0.9 (recovery).
Assessment of Cardiovascular Effects and Histamine Release
Detailed Methodology:
-
Cardiovascular Monitoring: Continuous monitoring of heart rate, electrocardiogram (ECG), and invasive or non-invasive blood pressure is performed. Measurements are typically recorded at baseline and at predefined intervals after drug administration.[8]
-
Histamine Measurement: Venous blood samples are collected at baseline and at specific time points (e.g., 1, 3, and 5 minutes) after drug administration. Plasma histamine concentrations are then determined using techniques such as radioimmunoassay or high-performance liquid chromatography (HPLC).[6]
Conclusion
Atracurium and tubocurarine, while both effective non-depolarizing neuromuscular blocking agents, exhibit distinct pharmacological profiles. Atracurium offers the advantages of an intermediate duration of action and a unique metabolism that is independent of organ function, making it a more predictable and safer choice in a broader range of patients, including those with renal or hepatic impairment. Furthermore, its lower propensity for histamine release results in greater cardiovascular stability compared to tubocurarine.[8] Tubocurarine, as the historical prototype, remains a valuable tool for research but has been largely superseded in clinical practice by synthetic agents like atracurium that offer an improved safety profile. This comparative analysis provides a quantitative basis for the selection and further development of neuromuscular blocking agents.
References
- 1. Histaminoid responses to atracurium, vecuronium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histaminoid response after intradermal and intravenous administration of atracurium, vecuronium and tubocurarine: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of atracurium and tubocurarine on heart rate and arterial pressure in anaesthetized man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of atracurium, vecuronium, pancuronium and tubocurarine on renal sympathetic nerve activity in baroreceptor denervated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular blocking agents in the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Inhibition of histamine liberation with atropine sulfate following administration of d-tubocurarine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuromuscular Blocking Agents in Cardiac Surgery [ctv.veeva.com]
- 9. Neuromuscular blockade and their monitoring in the intensive care unit: a multicenter observational prospective study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cisatracurium and Tubocurarine for Neuromuscular Blockade
In the landscape of neuromuscular blocking agents, both cisatracurium (B1209417) and the archetypal d-tubocurarine function as non-depolarizing agents, yet they exhibit distinct pharmacological profiles that dictate their clinical applications. This guide provides a comprehensive, data-driven comparison of their performance, intended for researchers, scientists, and drug development professionals.
Executive Summary
Cisatracurium, a stereoisomer of atracurium, is a benzylisoquinolinium non-depolarizing neuromuscular blocking drug with an intermediate duration of action.[1] It is approximately three to four times more potent than atracurium.[2] In contrast, d-tubocurarine, a naturally occurring alkaloid, is the prototypical long-acting, non-depolarizing muscle relaxant.[3] A pivotal difference lies in their metabolic pathways and side effect profiles. Cisatracurium undergoes organ-independent Hofmann elimination, a chemical process dependent on pH and temperature, making it a safer choice for patients with renal or hepatic impairment.[4][5] Tubocurarine (B1210278), on the other hand, is associated with significant histamine (B1213489) release, which can lead to adverse hemodynamic effects.[3][6]
Mechanism of Action
Both cisatracurium and tubocurarine are competitive antagonists of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[3][7] By binding to these receptors, they prevent ACh from binding and thus inhibit the depolarization of the motor endplate, leading to muscle paralysis.[8] This competitive antagonism can be overcome by increasing the concentration of ACh at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors like neostigmine.[1]
Signaling pathway of neuromuscular blockade by cisatracurium and tubocurarine.
Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic and pharmacodynamic parameters of cisatracurium and tubocurarine differ significantly, impacting their clinical use. Cisatracurium's unique metabolism via Hofmann elimination makes its clearance independent of liver and kidney function.[5][9] Tubocurarine has a longer duration of action.[6]
| Parameter | Cisatracurium | Tubocurarine |
| Potency (ED95) | ~0.05 mg/kg | Data not consistently reported in recent literature |
| Onset of Action | 3 to 5 minutes | Slow onset |
| Duration of Action | Intermediate (~45 minutes) | Long (30-60 minutes)[6] |
| Metabolism | Hofmann elimination (organ-independent)[4][5] | Primarily hepatic |
| Elimination Half-life | 22 to 29 minutes[1] | Longer than cisatracurium |
Adverse Effects and Safety Profile
A primary distinguishing factor between the two agents is their propensity to induce histamine release. Tubocurarine is well-known for causing significant histamine release, which can result in hypotension, bronchospasm, and flushing.[3][6] Cisatracurium, in contrast, is characterized by a lack of significant histamine release, even at higher doses, contributing to its favorable cardiovascular stability.[2][10]
| Adverse Effect | Cisatracurium | Tubocurarine |
| Histamine Release | Minimal to none[10] | Significant[3][6] |
| Hypotension | Infrequent and transient[7] | Can be significant due to histamine release and ganglionic blockade[6] |
| Bronchospasm | Rare[7] | Possible, especially in asthmatics[6] |
| Tachycardia/Bradycardia | Can occur, but generally hemodynamically stable[7] | Tachycardia can occur secondary to hypotension |
Experimental Protocols
Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring
A standard method for assessing the degree of neuromuscular blockade is through Train-of-Four (TOF) stimulation.
Methodology:
-
Stimulation: Four supramaximal electrical stimuli are delivered to a peripheral nerve (commonly the ulnar nerve at the wrist) at a frequency of 2 Hz (four stimuli over 2 seconds).[11][12]
-
Measurement: The evoked muscle response (typically the adduction of the thumb) is observed or measured. The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is calculated.[2]
-
Interpretation: The degree of fade in the twitch response corresponds to the level of neuromuscular blockade. A TOF count of zero indicates a deep block, while a T4/T1 ratio of greater than 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[11]
References
- 1. resources.wfsahq.org [resources.wfsahq.org]
- 2. anesthesiologypaper.com [anesthesiologypaper.com]
- 3. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 4. aacn.org [aacn.org]
- 5. ppno.ca [ppno.ca]
- 6. A new method for detecting histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The lack of histamine release with cisatracurium: a double-blind comparison with vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publish.kne-publishing.com [publish.kne-publishing.com]
- 9. Neuromuscular Monitoring | Anesthesia Key [aneskey.com]
- 10. Pharmacokinetics and pharmacodynamics studies of a loading dose of cisatracurium in critically ill patients with respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics studies of a loading dose of cisatracurium in critically ill patients with respiratory failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of cisatracurium in young and elderly adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hemodynamic Effects of Tubocurarine, Vecuronium, and Pancuronium
A definitive guide for researchers and drug development professionals on the distinct cardiovascular profiles of three key neuromuscular blocking agents.
This guide provides a comprehensive comparison of the hemodynamic effects of three non-depolarizing neuromuscular blocking agents: the prototypical benzylisoquinolinium compound, d-tubocurarine, and the aminosteroidal compounds, pancuronium (B99182) and vecuronium (B1682833). Understanding the distinct cardiovascular profiles of these agents is paramount for their safe and effective use in both clinical and research settings. This document summarizes key experimental findings, details underlying mechanisms, and presents the data in a clear, comparative format.
Executive Summary
The choice of a neuromuscular blocking agent can have significant implications for cardiovascular stability. While all three agents effectively induce muscle relaxation by acting as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor of the neuromuscular junction, their effects on the cardiovascular system diverge significantly.
-
d-Tubocurarine is frequently associated with hypotension, a consequence of its propensity to induce histamine (B1213489) release and cause ganglionic blockade.[1]
-
Pancuronium is known for its vagolytic properties, leading to an increase in heart rate and, consequently, mean arterial pressure and cardiac output.[2][3]
-
Vecuronium is distinguished by its remarkable cardiovascular stability, exhibiting minimal to no effect on heart rate, blood pressure, or systemic vascular resistance.[2][4]
These differences are primarily attributed to their varying capacities to trigger histamine release from mast cells and their interactions with muscarinic receptors of the autonomic nervous system.
Comparative Hemodynamic Data
The following tables summarize the quantitative hemodynamic changes observed in various experimental models following the administration of tubocurarine (B1210278), pancuronium, and vecuronium.
Table 1: Effects on Heart Rate and Mean Arterial Pressure
| Drug | Species | Dose | Change in Heart Rate | Change in Mean Arterial Pressure | Reference |
| d-Tubocurarine | Human | 0.5 mg/kg | Increased by 12 bpm | Decreased | [5] |
| Dog | 0.3 mg/kg | Significant decrease | Significant decrease | [6] | |
| Cat | 400-1600 µg/kg | - | Hypotension | [4] | |
| Pancuronium | Human | 0.08 mg/kg | Increased by 12 bpm | Maintained | [5] |
| Human | 0.08 mg/kg | Significant increase | Significant changes | [2] | |
| Dog | 0.3 mg/kg | No significant change | No significant change | [6] | |
| Dog | 3 x ED90 | Significant increase | Significant increase | [7] | |
| Cat | 20-80 µg/kg | Moderate tachycardia | - | [4] | |
| Vecuronium | Human | 0.05 mg/kg | No significant change | No significant change | [2] |
| Dog | 0.3 mg/kg | No significant change | No significant change | [6] | |
| Cat | 40-160 µg/kg | Devoid of systemic hemodynamic effect | Devoid of systemic hemodynamic effect | [4] |
Table 2: Effects on Cardiac Output and Systemic Vascular Resistance
| Drug | Species | Dose | Change in Cardiac Output/Index | Change in Systemic Vascular Resistance | Reference |
| d-Tubocurarine | Human | 0.5 mg/kg | Significant decrease in Cardiac Index | - | [5] |
| Dog | 3 x ED90 | Decreased | - | [7] | |
| Cat | 400-1600 µg/kg | Decrease in ascending aortic blood flow | - | [4] | |
| Pancuronium | Human | - | Small increases | - | [2] |
| Dog | 3 x ED90 | Significant increase | Significant decrease | [7] | |
| Vecuronium | Human | - | No significant cardiovascular changes | - | [2] |
| Dog | 3 x ED90 | No significant cardiovascular changes | No significant cardiovascular changes | [7] |
Table 3: Histamine Release
| Drug | Species | Dose | Increase in Plasma Histamine (at 1 min) | Reference |
| d-Tubocurarine | Human | 0.5 mg/kg | 252% | [8][9] |
| Pancuronium | Human | - | Minimal histamine release | [10] |
| Vecuronium | Human | 0.1 mg/kg | No significant change | [8][9] |
Mechanisms of Hemodynamic Effects
The distinct cardiovascular profiles of these neuromuscular blockers are rooted in their differential interactions with autonomic ganglia and mast cells.
Caption: Signaling pathways of hemodynamic effects.
d-Tubocurarine: Its hypotensive effect is a dual consequence of histamine release from mast cells and blockade of autonomic ganglia, both leading to vasodilation.[1] The histamine release can also induce bronchospasm.[1]
Pancuronium: The most prominent side effect of pancuronium is tachycardia.[10] This is due to its atropine-like, or vagolytic, action, where it blocks cardiac muscarinic (M2) receptors, thereby inhibiting the parasympathetic influence on the heart.[10][11] Some studies also suggest it may enhance the release and inhibit the reuptake of catecholamines.[3]
Vecuronium: In contrast to the other two agents, vecuronium has a high degree of cardiovascular stability. It does not cause significant histamine release and has a very weak effect on autonomic ganglia or muscarinic receptors.[10][12]
Experimental Protocols
The following methodologies are representative of the studies cited in this guide.
Study of Histamine Release in Surgical Patients
-
Objective: To compare the effects of different neuromuscular blocking agents on plasma histamine concentrations, heart rate, and arterial pressure.
-
Subjects: 75 surgical patients, divided into five groups of 15.
-
Procedure:
-
Anesthesia was induced with thiopental (B1682321) (6 mg/kg i.v.) and maintained with isoflurane (B1672236) and 70% nitrous oxide in oxygen.
-
A single rapid (5-s) bolus of the neuromuscular blocking agent was administered (d-tubocurarine 0.5 mg/kg, vecuronium 0.1 mg/kg, or others).
-
Venous blood samples were collected before induction, 1 minute after thiopental, and 1, 3, and 5 minutes after administration of the neuromuscular blocking drug for histamine analysis.
-
Heart rate and arterial pressure were continuously monitored.
-
Hemodynamic Effects in Anesthetized Dogs
-
Objective: To evaluate the effect of high-doses of non-depolarizing neuromuscular blocking agents on hemodynamic state and sympathetic nervous activity.
-
Subjects: 24 mongrel dogs, allocated to four groups of six.
-
Procedure:
-
Animals were anesthetized with alpha-chloralose.
-
Bilateral sino-aortic denervation and cervical vagi section were performed to inactivate arterial and cardiopulmonary baroreflex pathways.
-
Renal sympathetic nerve activity, arterial pressure, and heart rate were continuously recorded.
-
The neuromuscular blocking agent was administered (d-tubocurarine 0.3 mg/kg, pancuronium 0.3 mg/kg, or vecuronium 0.3 mg/kg).
-
-
Reference: [6]
Comparative Study in Anesthetized Patients
-
Objective: To compare the circulatory responses to pancuronium and d-tubocurarine during anesthesia induction.
-
Subjects: 40 patients, divided into two groups of 20.
-
Procedure:
-
Anesthesia was induced with thiamylal (B1683129) (4 mg/kg).
-
Pancuronium (0.08 mg/kg) or d-tubocurarine (0.5 mg/kg) was administered.
-
Tracheal intubation was performed, followed by nitrous oxide-halothane administration.
-
Mean arterial pressure, cardiac index, and heart rate were measured at baseline and at specified intervals after drug administration.
-
-
Reference: [5]
Caption: Generalized experimental workflows.
Conclusion
The selection of a neuromuscular blocking agent requires careful consideration of the patient's or experimental subject's cardiovascular status. Vecuronium stands out for its hemodynamic stability, making it a preferable choice in scenarios where cardiovascular fluctuations are undesirable. Pancuronium, with its vagolytic and sympathomimetic effects, may be suitable in situations where a modest increase in heart rate is acceptable or even beneficial, though it should be used with caution in patients with coronary artery disease.[10] Due to its propensity to cause hypotension and histamine release, d-tubocurarine is now less commonly used, particularly when newer agents with more favorable safety profiles are available.[13] This guide provides the foundational data and mechanistic understanding to aid researchers and drug development professionals in making informed decisions regarding the use of these important pharmacological tools.
References
- 1. youtube.com [youtube.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Investigation of the Cardiac Effects of Pancuronium, Rocuronium, Vecuronium, and Mivacurium on the Isolated Rat Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of systemic and regional hemodynamic effects of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pancuronium or d-tubocurarine on circulatory responses during thiamylal-N2O-halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of atracurium, vecuronium, pancuronium and tubocurarine on renal sympathetic nerve activity in baroreceptor denervated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, metocurine, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine. | Semantic Scholar [semanticscholar.org]
- 10. droracle.ai [droracle.ai]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. Neuromuscular and vagal blocking actions of pancuronium bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Tubocurarine and Modern Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental cross-validation of tubocurarine (B1210278), offering an objective comparison with its modern alternatives. This document provides detailed experimental data, protocols, and visual pathways to support further research and development in neuromuscular pharmacology.
Tubocurarine, a mono-quaternary amine, historically served as the prototypical non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action involves competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[2][3] By blocking these receptors, tubocurarine prevents the initiation of an action potential, leading to muscle relaxation.[2] While foundational to the development of modern anesthesiology, its clinical use has been largely superseded by synthetic agents with more favorable safety and pharmacokinetic profiles. This guide provides a detailed comparison of tubocurarine with commonly used alternatives—rocuronium, vecuronium (B1682833), pancuronium (B99182), and atracurium (B1203153)—supported by experimental data and methodologies.
Comparative Performance Data
The following tables summarize key quantitative data for tubocurarine and its alternatives, providing a clear comparison of their potency, speed of onset, duration of action, and side effect profiles.
Table 1: Pharmacodynamic Comparison of Neuromuscular Blocking Agents
| Drug | ED95 (mg/kg) | Onset of Action (min) | Clinical Duration (min) |
| Tubocurarine | 0.51 | 3 - 5 | >40 |
| Rocuronium | 0.3 | 1 - 2 | 20 - 40 |
| Vecuronium | 0.05 | 2 - 4 | 20 - 40 |
| Pancuronium | 0.07 | 3 - 5 | >40 |
| Atracurium | 0.2 | 2 - 4 | 20 - 40 |
ED95 (Effective Dose 95) is the dose required to produce a 95% reduction in twitch height.[4] Onset of action is the time to maximum neuromuscular block. Clinical duration is the time from administration to 25% recovery of twitch height.
Table 2: Side Effect Profile Comparison
| Drug | Histamine (B1213489) Release | Cardiovascular Effects |
| Tubocurarine | Significant | Hypotension, Tachycardia |
| Rocuronium | Minimal | Minimal |
| Vecuronium | Minimal | Minimal |
| Pancuronium | Minimal | Moderate Tachycardia |
| Atracurium | Moderate | Transient Hypotension |
Key Experimental Protocols
The evaluation and comparison of neuromuscular blocking agents rely on standardized experimental protocols. Below are methodologies for assessing neuromuscular blockade and histamine release.
In Vivo Assessment of Neuromuscular Blockade in a Feline Model
This protocol outlines the in vivo evaluation of neuromuscular blocking agents in anesthetized cats, a common model for these studies.[5][6]
1. Animal Preparation:
- Anesthetize adult cats with an appropriate anesthetic agent (e.g., pentobarbital).
- Intubate and provide mechanical ventilation to maintain normal physiological parameters.
- Catheterize a femoral vein for drug administration and a femoral artery for blood pressure monitoring.
- Maintain core body temperature at 37-38°C.
2. Neuromuscular Monitoring:
- Isolate the sciatic nerve and the tibialis anterior muscle of one hindlimb.
- Attach the tendon of the tibialis anterior to a force transducer to record isometric muscle contractions.
- Stimulate the sciatic nerve with supramaximal square wave pulses of 0.2 ms (B15284909) duration.
- Utilize a Train-of-Four (TOF) stimulation pattern (four pulses at 2 Hz every 15 seconds).[7][8]
3. Drug Administration and Data Collection:
- Administer a bolus dose of the neuromuscular blocking agent intravenously.
- Continuously record the twitch responses from the tibialis anterior muscle.
- Onset of Action: Time from drug administration to 95% depression of the first twitch (T1) of the TOF.[9]
- Clinical Duration: Time from drug administration until T1 recovers to 25% of its baseline value.[9]
- Recovery Index: Time for T1 to recover from 25% to 75% of its baseline.[9]
- TOF Ratio: Calculate the ratio of the fourth twitch height to the first twitch height (T4/T1) to assess the degree of fade, a characteristic of non-depolarizing blockade. A TOF ratio of ≥0.9 is considered adequate recovery.[2][7]
4. Cardiovascular Monitoring:
- Continuously monitor mean arterial pressure (MAP) and heart rate (HR) throughout the experiment to assess cardiovascular side effects.
Assessment of Histamine Release
This protocol describes a method to quantify the histamine-releasing potential of neuromuscular blocking agents.[10]
1. Subject Preparation:
- The study can be conducted in human volunteers or in an appropriate animal model (e.g., dogs).[5]
- For human studies, obtain informed consent and ensure appropriate ethical oversight.
2. Intradermal Injection:
- Prepare serial dilutions of the neuromuscular blocking agents.
- Inject a fixed volume (e.g., 0.02 mL) of each dilution intradermally into the forearm's volar surface.
- A saline injection serves as a negative control, and a histamine solution serves as a positive control.
3. Measurement of Cutaneous Response:
- After a set time (e.g., 10 minutes), measure the diameter of the wheal and flare response at each injection site.
- The size of the wheal is indicative of the amount of histamine released.
4. Data Analysis:
- Construct dose-response curves for each agent by plotting the wheal diameter against the drug concentration.
- From these curves, the relative histamine-releasing potency of the different agents can be compared. One study found the relative cutaneous histamine-releasing ability compared to pancuronium (=1) to be: vecuronium 1.1, atracurium 52, and d-tubocurarine 172.[10]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Neuromuscular Junction Signaling Pathway and Tubocurarine's Mechanism of Action.
Caption: Experimental Workflow for Comparative Analysis of Neuromuscular Blocking Agents.
References
- 1. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 2. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Neuromuscular Blockers: Reference Tool [ebmconsult.com]
- 5. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine release by neuromuscular blocking agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tubocurarine Chloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of tubocurarine (B1210278) chloride is paramount for laboratory safety and environmental protection. This potent neuromuscular blocking agent is classified as an acute oral toxicant and a hazardous substance, necessitating strict adherence to disposal protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage tubocurarine chloride waste effectively.
Hazard Identification and Classification
This compound is categorized as acutely toxic if swallowed and is considered a hazardous waste.[1][2][3] Improper disposal can lead to severe health risks and environmental contamination. It is crucial to handle this substance with appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, especially when dealing with the powdered form to avoid dust inhalation.[2]
Quantitative Data Summary
For transportation and regulatory purposes, this compound is classified under specific hazard codes. The following table summarizes key quantitative and classification data:
| Parameter | Value | Reference |
| UN Number | UN2811 or UN1544 | [4][5][6] |
| Transport Hazard Class | 6.1 (Poisonous Material) | [4][5] |
| GHS Hazard Statement | H300/H301: Fatal/Toxic if swallowed | [1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Step 1: Segregation and Collection
-
Isolate Waste: Immediately segregate all waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, syringes, pipette tips), and personal protective equipment (PPE).
-
Designated Waste Container: Place all this compound waste into a dedicated, clearly labeled, and leak-proof hazardous waste container. The container must be compatible with the chemical.[1]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound Waste." Include the date when the waste was first added to the container.
Step 2: Storage
-
Secure Storage: Store the hazardous waste container in a designated, secure area that is well-ventilated and away from incompatible materials.[1] The storage area should be locked to prevent unauthorized access.[1][3][4]
-
Container Integrity: Ensure the container is kept tightly closed when not in use to prevent the release of dust or vapors.[1]
Step 3: Disposal Procedure
-
Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.[1][3][5]
-
Regulatory Compliance: Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[1][2][5][6] These regulations govern the transportation, treatment, and final disposal of hazardous pharmaceutical waste.
-
Prohibited Disposal Methods:
Step 4: Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[2]
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2] A vacuum cleaner with a HEPA filter is recommended.[2] For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Operational Guide for Handling Tubocurarine Chloride
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Tubocurarine chloride. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper handling of this potent chemical.
Emergency Contact Information: In case of exposure or emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and consult the Safety Data Sheet (SDS).
Hazard Summary
This compound is classified as acutely toxic and fatal if swallowed.[1] It is extremely hazardous in case of skin or eye contact (irritant), ingestion, or inhalation.[2] Overexposure can lead to respiratory failure and death.[2][3] It is also known to cause histamine (B1213489) release, which can result in hypotension and bronchospasm.[4][5] This compound is toxic to the nervous system.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use the correct PPE to minimize exposure risk.
| Protection Type | Equipment Specification | Purpose | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when there is a risk of splashing. | To protect eyes from dust, aerosols, and splashes. | [6][1][3] |
| Skin Protection | Chemical-impermeable gloves (nitrile or low-protein, powder-free latex recommended; PVC gloves are not suitable).[6][3][7] Double gloving is advised.[3] Fire/flame resistant and impervious clothing, such as a lab coat or coveralls of low permeability.[6][3] Protective shoe covers may also be necessary. | To prevent skin contact and absorption. | [6][3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation occurs.[6] An air-purifying respirator is necessary for procedures with a potential for aerosolization.[3] For large spills, a chemical cartridge-type respirator is required.[7] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory. | To prevent inhalation of dust or aerosols. | [6][1][3] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling and disposal of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area.[6][8]
-
Store separately from incompatible materials, such as oxidizing agents.[1][3]
Handling and Preparation
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][1]
-
Use non-sparking tools and ensure all equipment is properly grounded.[6][8]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[6][3][8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[6]
Spill Management
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material.
-
Dampen the spilled material with water to prevent dusting.[3]
-
Carefully sweep or vacuum the material into a suitable, closed container for disposal. Use a vacuum cleaner equipped with a HEPA filter.[3]
-
-
Major Spills:
-
Evacuate the entire area and alert emergency responders.
-
Restrict access to the area.
-
Only trained personnel with appropriate PPE, including a chemical cartridge-type respirator, should handle the cleanup.[7]
-
First Aid Measures
-
Ingestion: If swallowed, get emergency medical help immediately.[6][1] Rinse the mouth with water; do not induce vomiting.[6][1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][1]
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with soap and plenty of water.[6][1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[6][1] Seek medical attention.
Disposal Plan
-
All waste containing this compound must be considered hazardous.
-
Collect waste in suitable, closed, and properly labeled containers.[6][3]
-
Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[6][1] Do not dispose of it in the regular trash or sewer system.
Workflow and Logical Relationships
The following diagrams illustrate the necessary workflow for safely handling this compound and the logical relationships of the required safety measures.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound U.S.P. [glowm.com]
- 6. echemi.com [echemi.com]
- 7. pppmag.com [pppmag.com]
- 8. This compound for Sale - CAS 1234-78-9 [citychemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
